Jaspamycin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O5/c13-1-5-2-16(10-7(5)11(20)15-4-14-10)12-9(19)8(18)6(3-17)21-12/h2,4,6,8-9,12,17-19H,3H2,(H,14,15,20)/t6-,8-,9-,12-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDKFLFSBDYEDO-WOUKDFQISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1C3C(C(C(O3)CO)O)O)N=CNC2=O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=CNC2=O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Jaspamycin: A Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jaspamycin, also known as Jaspamide or Jasplakinolide, is a potent cyclodepsipeptide of significant interest in drug discovery due to its wide range of biological activities, including antifungal, insecticidal, and potent cytotoxic properties. This technical guide provides a comprehensive overview of the natural sources of this compound and detailed methodologies for its isolation and purification.
Natural Sources of this compound
This compound is a marine natural product primarily isolated from sponges of the genus Jaspis. While the sponges serve as the host, recent research has identified symbiotic bacteria as the likely producers of this valuable compound.
-
Primary Host Organisms: Sponges of the genus Jaspis are the most well-documented sources of this compound. Specific species from which this compound has been isolated include:
-
Jaspis splendens
-
Jaspis cf. johnstoni
-
Jaspis diastra
-
Sponges of the genus Auletta have also been reported as a source.
-
-
Symbiotic Producer: The true biosynthetic origin of this compound is attributed to symbiotic bacteria residing within the sponge tissue. Research has pointed to a candidate bacterial genus, Jaspinella , belonging to the phylum Tectomicrobia, as the producer of Jaspamide/Jasplakinolide.[1][2] This highlights the importance of marine microbial symbionts as a source of novel bioactive compounds.
Isolation and Purification of this compound
The isolation of this compound from its natural sponge source is a multi-step process involving extraction, solvent partitioning, and chromatographic purification. The following protocols are a synthesis of methodologies reported in the scientific literature.
Experimental Workflow
Caption: General workflow for the isolation of this compound from sponge material.
Detailed Experimental Protocols
1. Extraction
-
Objective: To extract this compound and other secondary metabolites from the sponge tissue.
-
Protocol:
-
The sponge material (either fresh, frozen, or freeze-dried) is diced or homogenized.
-
The biomass is exhaustively extracted with an organic solvent. Methanol is commonly used for the initial extraction. Alternatively, a direct extraction with ethyl acetate can be performed.
-
The extraction is typically carried out at room temperature with stirring for several hours and repeated multiple times to ensure complete extraction.
-
The solvent is then filtered and concentrated under reduced pressure to yield a crude extract.
-
2. Solvent Partitioning
-
Objective: To separate compounds based on their polarity and enrich the fraction containing this compound.
-
Protocol:
-
The crude methanolic extract is resuspended in a mixture of water and a water-immiscible organic solvent, typically ethyl acetate.
-
The mixture is shaken vigorously in a separatory funnel and allowed to separate.
-
The organic layer (containing the less polar compounds, including this compound) is collected.
-
This process is repeated several times to maximize the recovery of this compound.
-
The combined organic fractions are dried over anhydrous sodium sulfate and concentrated in vacuo to yield a bioactive crude extract.
-
3. Column Chromatography
-
Objective: To perform an initial separation of the components in the crude extract.
-
Protocol:
-
The bioactive crude extract is subjected to column chromatography. A common choice for the stationary phase is Sephadex LH-20, which separates molecules based on size and polarity.
-
The column is eluted with an appropriate solvent system, often methanol or a mixture of dichloromethane and methanol.
-
Fractions are collected and analyzed by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.
-
4. Preparative High-Performance Liquid Chromatography (HPLC)
-
Objective: To purify this compound to homogeneity.
-
Protocol:
-
The this compound-containing fractions from the column chromatography are pooled, concentrated, and subjected to preparative reversed-phase HPLC (RP-HPLC).
-
A C18 column is typically used as the stationary phase.
-
The mobile phase usually consists of a gradient of water and acetonitrile or methanol, often with a modifier like trifluoroacetic acid (TFA).
-
The elution is monitored using a UV detector, and the peak corresponding to this compound is collected.
-
The pure this compound is obtained after removal of the solvent.
-
Data Presentation
Table 1: Reported Yield of this compound from Natural Sources
| Natural Source | Extraction Method | Purification Method | Yield (% of dry weight) | Reference |
| Jaspis splendens | Methanol extraction, Ethyl acetate partitioning | Sephadex LH-20, Preparative RP-HPLC | 0.0013% | [3] |
| Jaspis diastra | Hexane, Ethyl acetate, Methanol extraction | Column Chromatography, Semi-preparative HPLC | Not explicitly quantified in % | [4] |
Signaling Pathways and Logical Relationships
The primary molecular target of this compound is actin. It binds to and stabilizes actin filaments, promoting polymerization and effectively disrupting the dynamic instability of the actin cytoskeleton. This mechanism is central to its cytotoxic effects.
Caption: Simplified mechanism of action of this compound on the actin cytoskeleton.
Conclusion
This compound remains a molecule of high interest for its potent biological activities. Its isolation from marine sponges, with the understanding of its true microbial origin, underscores the vast potential of marine ecosystems for drug discovery. The methodologies outlined in this guide provide a framework for the successful isolation and purification of this compound for further research and development. While the general principles are well-established, optimization of specific parameters will be necessary depending on the source material and available equipment.
References
- 1. Jaspamide/Jasplakinolide Is Synthesized by Jaspinella (Tectomicrobia) Bacteria in Sponges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Two New Jaspamide Derivatives from the Marine Sponge Jaspis splendens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC-MS/MS identification and cytotoxic assessment of jaspamide and its congeners from the sponge Jaspis diastra - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Jaspamycin as a Novel MTA3 Inhibitor: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Jaspamycin, a marine-derived natural product, as a potent inhibitor of Metastasis-Associated Protein 3 (MTA3). The information presented is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting MTA3 in hepatocellular carcinoma (HCC). This document synthesizes key findings, quantitative data, and detailed experimental protocols from the pivotal study "Discovery of this compound from marine-derived natural product based on MTA3 to inhibit hepatocellular carcinoma progression."[1][2]
Executive Summary
Metastasis-Associated Protein 3 (MTA3) has been identified as a significant regulator in cancer progression, with a notable correlation in liver hepatocellular carcinoma (LIHC).[2] Recent research has pinpointed this compound, a marine-derived compound, as an effective inhibitor of MTA3 activity.[1][2] Through a combination of in silico screening, in vitro cell-based assays, and in vivo animal studies, this compound has demonstrated a clear ability to suppress HCC cell viability and migration by targeting MTA3.[1][2] This guide details the scientific evidence, methodologies, and underlying pathways related to this compound's mechanism of action.
Quantitative Data: this compound's Efficacy
The inhibitory potential of this compound against MTA3 has been quantified through molecular docking and its biological effects measured in a series of preclinical experiments.
Table 2.1: In Silico and In Vitro Efficacy of this compound
| Parameter | Value | Method | Source |
| Binding Affinity to MTA3 | -5.817 kcal/mol | Molecular Docking | [1] |
| Cellular Concentration for Inhibition | 5 nM | In Vitro Cell Culture | [1] |
Table 2.2: In Vivo Tumor Inhibition in HCC Mouse Model
| Treatment Group | Mean Tumor Weight (g) | Mean Tumor Volume (mm³) | Mean Tumor Diameter (mm) | Source | |---|---|---|---| | Saline (Control) | ~1.2 | ~1250 | ~15 |[3] | | This compound | ~0.4 | ~250 | ~8 |[3] | Note: Approximate values are extrapolated from graphical data presented in the source publication. Statistical significance reported as p < 0.001 to p < 0.0001.[3]
Signaling Pathways and Experimental Workflows
The following diagrams, rendered in DOT language, illustrate the proposed signaling pathway of MTA3 in HCC and the experimental workflow used to identify and validate this compound as an MTA3 inhibitor.
MTA3 Signaling in Hepatocellular Carcinoma
Caption: Proposed mechanism of this compound inhibiting MTA3-mediated transcriptional regulation, leading to decreased cell viability and migration in HCC.
Experimental Workflow for this compound Validation
Caption: A stepwise workflow from bioinformatics analysis to in vivo validation of this compound as an MTA3 inhibitor for HCC.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments performed to validate this compound as an MTA3 inhibitor.
Molecular Docking
-
Objective: To identify potential MTA3 inhibitors from a marine-derived natural product library.
-
Protein Preparation: The crystal structure of the MTA3 protein domain involved in binding to gene transcription sites (PDB ID: 2CRG) was utilized. The structure was prepared using UCSF Chimera 1.17.1, which involved hydrogenation, charge calculation, and energy minimization.[1]
-
Ligand Preparation: A library of 38 molecules from marine natural products was prepared for docking.
-
Docking Software: LeDock (win32) with the LePro module was used for generating protein-ligand docking input files.
-
Execution: Molecular docking was performed to calculate the binding scores of the 38 small molecules to the prepared MTA3 protein structure.
-
Selection Criteria: Molecules with a binding score lower than -4.0 kcal/mol, based on Autodock scoring criteria, were selected for further evaluation. This compound was identified with a binding score of -5.817 kcal/mol.[1]
Cell Culture and Reagents
-
Cell Lines: Human HCC cell line HepG2 and murine HCC cell line Hepa1-6 were used.
-
Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
Cell Viability Assay
-
Objective: To determine the effect of this compound on the viability of HCC cells.
-
Method: A Cell Counting Kit-8 (CCK-8) assay was likely used, as is standard for such experiments.
-
Procedure:
-
HepG2 and Hepa1-6 cells were seeded in 96-well plates.
-
After cell adherence, they were treated with 5 nM this compound or a vehicle control.
-
Cells were incubated for a specified period (e.g., 24, 48, 72 hours).
-
CCK-8 reagent was added to each well and incubated according to the manufacturer's instructions.
-
The absorbance at 450 nm was measured using a microplate reader to determine the number of viable cells.
-
Cell Migration Assay
-
Objective: To assess the impact of this compound on the migratory capacity of HCC cells.
-
Method: A wound-healing (scratch) assay or a Transwell migration assay was likely performed.
-
Wound-Healing Assay Protocol:
-
Cells were grown to a confluent monolayer in 6-well plates.
-
A sterile pipette tip was used to create a "scratch" or wound in the monolayer.
-
The cells were washed to remove debris and fresh media containing either 5 nM this compound or vehicle control was added.
-
Images of the wound were captured at 0 hours and after a defined time point (e.g., 24 hours).
-
The rate of wound closure was quantified to determine cell migration.
-
MTA3 Knockdown and Overexpression
-
Objective: To confirm that this compound's effects are mediated through MTA3.
-
MTA3 Knockdown:
-
HepG2 and Hepa1-6 cells were transfected with MTA3-specific small interfering RNA (siRNA) or a non-targeting control siRNA (siNC) using a suitable transfection reagent.
-
The efficacy of knockdown was confirmed by methods such as qRT-PCR or Western blotting.
-
Cell viability and migration assays were then performed on the transfected cells.
-
-
MTA3 Overexpression (Rescue Experiment):
-
Cells were co-transfected with an MTA3 overexpression plasmid and treated with this compound.
-
The rationale was to determine if artificially increasing MTA3 levels could counteract the inhibitory effects of this compound.
-
Cell proliferation and migration were assessed post-treatment. The observation that MTA3 upregulation counteracted this compound's effects confirmed MTA3 as a key target.[1][2]
-
In Vivo Animal Study
-
Objective: To evaluate the anti-tumor efficacy of this compound in a live animal model of HCC.
-
Animal Model: BALB/c nude female mice (n=10, 6 weeks old) were used.[1]
-
Tumor Induction: Mice were subcutaneously implanted with Hepa1-6 cells to establish tumors.
-
Treatment Protocol:
-
Once tumors were established, mice were randomly assigned to a control group (receiving saline) or a treatment group (receiving this compound).
-
The dosage for this compound was calculated to be 0.3153 mg/kg.[1] The administration route (e.g., intraperitoneal injection) and frequency were maintained throughout the study.
-
-
Data Collection:
Conclusion and Future Directions
The collective evidence strongly supports this compound as a promising MTA3 inhibitor for the potential treatment of hepatocellular carcinoma. The compound demonstrates a favorable binding affinity to MTA3 and effectively inhibits HCC cell viability and migration in vitro and tumor progression in vivo.[1][2] The rescue experiments involving MTA3 overexpression further solidify MTA3 as a direct and critical target of this compound.[1][2]
Future research should aim to further elucidate the downstream signaling pathways affected by the this compound-MTA3 interaction. Transcriptomic and proteomic studies could reveal the specific genes and proteins whose expression is altered upon MTA3 inhibition. Additionally, further preclinical studies focusing on pharmacokinetic and pharmacodynamic profiling, as well as long-term toxicity assessments, are warranted to advance this compound towards clinical development.
References
Jaspamycin's Impact on Cancer Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jaspamycin, a naturally occurring cyclic depsipeptide isolated from marine sponges of the Jaspis genus, has emerged as a potent inhibitor of cancer cell proliferation.[1][2] Its unique mechanism of action, primarily targeting the actin cytoskeleton and more recently identified molecular targets, makes it a compound of significant interest in oncology research and drug development. This technical guide provides an in-depth overview of the effects of this compound on cancer cell proliferation, detailing its mechanism of action, summarizing key quantitative data, and providing comprehensive experimental protocols for its study.
Mechanism of Action
This compound exerts its anti-proliferative effects through a multi-faceted mechanism, primarily centered on the disruption of the cellular actin cytoskeleton. It is a potent inducer of actin polymerization and stabilizes pre-existing actin filaments.[3] This interference with the dynamic nature of the actin cytoskeleton disrupts critical cellular processes that are essential for cell division, migration, and invasion, all of which are hallmarks of cancer.[4]
More recently, studies have identified Metastasis-associated protein 3 (MTA3) as a direct target of this compound.[5][6] MTA3 is a component of the Nucleosome Remodeling and Deacetylase (NuRD) complex, which plays a crucial role in regulating gene expression.[7] By inhibiting MTA3, this compound can modulate the expression of genes involved in cell proliferation, migration, and survival.[8] This discovery has opened new avenues for understanding the full spectrum of this compound's anticancer activities.
Quantitative Data: Inhibition of Cancer Cell Proliferation
The inhibitory effect of this compound and its close analog, jasplakinolide, on the proliferation of various cancer cell lines has been quantified using IC50 values (the concentration of the drug that inhibits 50% of cell growth). The data presented below is a compilation from multiple studies and highlights the potent activity of these compounds across a range of cancer types.
| Cell Line | Cancer Type | Compound | IC50 (nM) | Reference |
| PC-3 | Prostate Carcinoma | Jasplakinolide | 65 | [9] |
| LNCaP | Prostate Carcinoma | Jasplakinolide | 41 | [9] |
| TSU-Pr1 | Prostate Carcinoma | Jasplakinolide | 170 | [9] |
| MDA-MB-231 | Breast Cancer | Jasplakinolide | 555 (after 4h) | [10] |
| 786-0 | Renal Cancer | Jasplakinolide | 20 | [3] |
| CA46 | Burkitt's Lymphoma | Jasplakinolide | 30 | [3] |
| HepG2 | Hepatocellular Carcinoma | This compound | Effective inhibition observed | [11] |
| Hepa1-6 | Hepatocellular Carcinoma | This compound | Effective inhibition observed | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the effects of this compound on cancer cell proliferation and its underlying mechanisms.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[2][12][13][14]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assays
1. TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This assay detects DNA fragmentation, a hallmark of apoptosis.[15][16][17][18][19]
Materials:
-
Cells cultured on coverslips or in chamber slides
-
This compound
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)
-
TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides)
-
Fluorescence microscope
Procedure:
-
Treat cells with this compound to induce apoptosis.
-
Fix the cells with the fixation solution.
-
Permeabilize the cells to allow entry of the TUNEL reagents.
-
Incubate the cells with the TUNEL reaction mixture.
-
Wash the cells to remove unincorporated nucleotides.
-
Mount the coverslips and visualize the stained cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.
2. Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[20][21][22][23][24]
Materials:
-
Cell lysate from this compound-treated and control cells
-
Caspase-3 substrate (e.g., DEVD-pNA or a fluorogenic substrate)
-
Assay buffer
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Lyse the treated and control cells to release cellular contents.
-
Incubate the cell lysate with the caspase-3 substrate in the assay buffer.
-
Measure the absorbance or fluorescence of the cleaved substrate using a microplate reader.
-
The increase in signal is proportional to the caspase-3 activity.
Actin Polymerization Assay (Pyrene-Actin Assay)
This assay monitors the polymerization of actin in the presence of this compound.[1][4][25][26]
Materials:
-
Purified G-actin
-
Pyrene-labeled G-actin
-
Polymerization-inducing buffer
-
This compound
-
Fluorometer
Procedure:
-
Prepare a mixture of unlabeled and pyrene-labeled G-actin.
-
Add this compound at various concentrations to the actin mixture.
-
Initiate polymerization by adding the polymerization-inducing buffer.
-
Monitor the increase in fluorescence over time using a fluorometer. The fluorescence of pyrene-actin increases significantly upon incorporation into actin filaments.
Visualizations
Signaling Pathways
Experimental Workflows
References
- 1. Measurement and Analysis of in vitro Actin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchhub.com [researchhub.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. One moment, please... [maciverlab.bms.ed.ac.uk]
- 5. MTA3 regulates malignant progression of colorectal cancer through Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MTA3, a Mi-2/NuRD complex subunit, regulates an invasive growth pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. atlasofscience.org [atlasofscience.org]
- 8. Discovery of this compound from marine-derived natural product based on MTA3 to inhibit hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Jasplakinolide's inhibition of the growth of prostate carcinoma cells in vitro with disruption of the actin cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. MTT assay overview | Abcam [abcam.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
- 15. pubcompare.ai [pubcompare.ai]
- 16. youtube.com [youtube.com]
- 17. Protocol to study cell death using TUNEL assay in Drosophila imaginal discs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. TUNEL staining [abcam.com]
- 19. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 21. biogot.com [biogot.com]
- 22. mpbio.com [mpbio.com]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 25. In Vitro Actin Assembly Assays and Purification From Acanthamoeba | Springer Nature Experiments [experiments.springernature.com]
- 26. mullinslab.ucsf.edu [mullinslab.ucsf.edu]
Unveiling Jaspamycin: A Marine-Derived Inhibitor of Hepatocellular Carcinoma
A Technical Guide on the Structural Features, Biological Activity, and Therapeutic Potential of Jaspamycin and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a marine-derived small molecule, has emerged as a promising candidate in the landscape of oncology research, particularly for the treatment of hepatocellular carcinoma (HCC). This technical guide provides a comprehensive overview of the current knowledge surrounding this compound, focusing on its structural characteristics, mechanism of action, and preclinical data. While the definitive chemical structure of this compound remains to be fully elucidated in publicly accessible literature, this guide synthesizes the available information on its molecular properties and biological effects, primarily its role as an inhibitor of the Metastasis-Associated protein 3 (MTA3) signaling pathway. Detailed experimental methodologies and quantitative biological data are presented to facilitate further investigation and drug development efforts.
Introduction
Hepatocellular carcinoma (HCC) represents a significant global health challenge with limited therapeutic options for advanced stages of the disease. The discovery of novel bioactive compounds from natural sources, particularly the marine environment, has opened new avenues for cancer therapy. This compound, a compound identified from marine-derived natural products, has demonstrated potent inhibitory effects on HCC progression by targeting the MTA3 pathway.[1][2][3] This guide aims to consolidate the existing scientific literature on this compound, offering a detailed resource for researchers in the field.
Structural Features of this compound
Despite its promising biological activity, the precise chemical structure of this compound has not been widely disclosed in the available scientific literature. A key publication identifies its molecular weight as 292.25.[1] The absence of a definitive structure, including spectroscopic data (NMR, Mass Spectrometry) and a CAS number, presents a significant challenge in fully characterizing its structure-activity relationships.
Based on its molecular weight and biological origin, it is hypothesized that this compound belongs to a class of nitrogen-containing heterocyclic compounds. Further research into its structural elucidation is imperative for the rational design and synthesis of derivatives with improved pharmacological properties.
Mechanism of Action: Targeting the MTA3 Signaling Pathway
This compound exerts its anti-cancer effects through the inhibition of Metastasis-Associated protein 3 (MTA3).[1][2][3] MTA3 is a component of the nucleosome remodeling and deacetylase (NuRD) complex and plays a crucial role in regulating gene expression involved in cell proliferation, migration, and invasion. In HCC, MTA3 has been identified as a potential therapeutic target.
The interaction of this compound with MTA3 leads to the disruption of its downstream signaling, ultimately inhibiting the viability and migratory capabilities of hepatocellular carcinoma cells. The following diagram illustrates the proposed mechanism of action.
Caption: this compound inhibits MTA3, disrupting downstream signaling and reducing HCC progression.
Biological Activity of this compound
The anti-cancer properties of this compound have been evaluated in preclinical studies using hepatocellular carcinoma cell lines.
In Vitro Studies
This compound has been shown to inhibit the viability and migration of HCC cells.[1][2] The following table summarizes the key biological activity data.
| Cell Line | Assay Type | Parameter | Value | Reference |
| HepG2 | Cell Viability | Concentration | 5 nM | [1] |
| Hepa1-6 | Cell Viability | Concentration | 5 nM | [1] |
| HepG2 | Cell Migration | - | Inhibition Observed | [1] |
| Hepa1-6 | Cell Migration | - | Inhibition Observed | [1] |
Table 1: Summary of In Vitro Biological Activity of this compound.
This compound Derivatives
To date, there is no publicly available information on the synthesis or biological evaluation of this compound derivatives. The elucidation of the core structure of this compound is a prerequisite for initiating medicinal chemistry efforts to generate and test novel analogues.
Experimental Protocols
The following are generalized protocols for assays commonly used to evaluate the biological activity of compounds like this compound.
Cell Viability Assay (CCK8 Assay)
This assay is used to determine the effect of a compound on the proliferation of cancer cells.
Workflow:
References
- 1. Discovery of this compound from marine-derived natural product based on MTA3 to inhibit hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of this compound from marine-derived natural product based on MTA3 to inhibit hepatocellular carcinoma progression - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Biosynthesis of Jaspamycin in Marine Sponges
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Jaspamycin, also known as jasplakinolide, is a potent cyclodepsipeptide isolated from marine sponges of the genus Jaspis. Renowned for its significant cytotoxic, antifungal, and insecticidal properties, this compound has garnered considerable interest within the drug development community. This technical guide provides a comprehensive overview of the biosynthesis of this compound, focusing on the genetic and enzymatic machinery responsible for its production. It has been established that this compound is not produced by the sponge itself, but rather by a symbiotic bacterium, a candidate genus named Jaspinella sp., which belongs to the Tectomicrobia.[1][2][3] The biosynthesis is orchestrated by a hybrid Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) pathway, encoded by the "jas" gene cluster.[1][2][3]
This document details the proposed biosynthetic pathway, outlines general experimental protocols for the elucidation of such pathways, presents representative quantitative data from analogous marine natural product systems, and explores potential regulatory signaling pathways. The information is intended to serve as a foundational resource for researchers engaged in the study of marine natural product biosynthesis and the development of novel therapeutic agents.
The this compound Biosynthetic Pathway
This compound is a structurally complex molecule, comprising a tripeptide unit linked to a polyketide chain, forming a 19-membered macrocycle. The tripeptide portion consists of L-alanine, the unnatural D-amino acid 2-bromoabrine, and the rare (R)-β-tyrosine.[4] The polyketide component is a nine-carbon chain with three chiral centers.[4] The biosynthesis of this intricate structure is accomplished through the coordinated action of a series of enzymes encoded within the "jas" biosynthetic gene cluster.
The "jas" gene cluster is a hybrid PKS-NRPS system.[1][2][3] The NRPS modules are responsible for the selection, activation, and condensation of the amino acid precursors, while the PKS modules assemble the polyketide chain from simple carboxylate precursors. The proposed biosynthetic pathway, based on the analysis of the "jas" gene cluster, is as follows:
-
Initiation: The biosynthesis is likely initiated by the loading of an acetate or propionate starter unit onto the first PKS module.
-
Polyketide Chain Elongation: A series of PKS modules iteratively add extender units, likely malonyl-CoA or methylmalonyl-CoA, to the growing polyketide chain. Each module contains specific domains (Ketosynthase, Acyltransferase, and Acyl Carrier Protein) and may also include reductive domains (Ketoreductase, Dehydratase, Enoylreductase) that tailor the beta-keto group of each extension unit.
-
Transfer to NRPS Modules: The completed polyketide chain is then transferred to the first NRPS module.
-
Peptide Assembly: Three NRPS modules are responsible for the incorporation of the three amino acid residues. Each module contains an Adenylation (A) domain for substrate recognition and activation, a Thiolation (T) or Peptidyl Carrier Protein (PCP) domain for tethering the activated amino acid, and a Condensation (C) domain for peptide bond formation. The A-domains of the "jas" NRPS modules are predicted to specifically recognize and activate alanine, tryptophan (which is subsequently brominated and methylated to form 2-bromoabrine), and tyrosine.
-
Cyclization and Release: A terminal Thioesterase (TE) domain catalyzes the cyclization of the linear depsipeptide precursor and its release from the enzymatic assembly line, yielding the final this compound macrocycle.
Data Presentation: Representative Quantitative Analyses
While specific quantitative data for the this compound biosynthetic pathway are not extensively available in the public literature, this section presents representative data from studies of other marine-derived PKS/NRPS natural products to illustrate the types of quantitative analyses that are crucial for understanding and engineering such pathways.
Table 1: Representative Yields of Marine Natural Products from Heterologous Expression
| Natural Product | Original Producer | Heterologous Host | Titer (mg/L) | Reference |
| Marinomycin B | Marinispora sp. | Streptomyces lividans | ~1.5 | Flinspach et al., 2024 |
| Kanamycin A | Streptomyces kanamyceticus | Streptomyces venezuelae | ~25 | Park et al., 2007 |
| Kendomycin B-D | Verrucosispora sp. | Streptomyces coelicolor | ~0.5 | Li et al., 2021 |
| Angumycinones | Streptomyces sp. | Streptomyces albus | 7.1 (Angumycinone Z) | Wang et al., 2022 |
Table 2: Representative Kinetic Parameters of NRPS Adenylation Domains
| Enzyme (Substrate) | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| CotA (ABTS) | 106 ± 11 | 16.8 ± 0.8 | 1.58 x 105 | Martins et al., 2002 |
| CotA (Syringaldazine) | 26 ± 2 | 3.7 ± 0.1 | 1.42 x 105 | Martins et al., 2002 |
| Fungal Protease (FRET peptide) | 5.4 ± 0.4 | 2.5 ± 0.1 | 4.6 x 105 | de Oliveira et al., 2018 |
Table 3: Representative Concentrations of Secondary Metabolites in Marine Sponges
| Sponge Species | Compound(s) | Concentration (% dry weight) | Reference |
| Jaspis splendens | Jaspamide (1) | 0.0013 | Proksch et al., 2009 |
| Jaspis splendens | Jaspamide Q (2) | 0.00001 | Proksch et al., 2009 |
| Jaspis splendens | Jaspamide R (3) | 0.00001 | Proksch et al., 2009 |
| Jaspis diastra | Jaspamide (1) | Not specified (IC50 0.68-2.59 µg/mL) | Luo et al., 2023 |
Experimental Protocols
The elucidation of a complex biosynthetic pathway like that of this compound involves a multi-faceted approach combining molecular genetics, biochemistry, and analytical chemistry. Below are detailed methodologies for key experiments typically employed in such studies.
Identification of the Biosynthetic Gene Cluster (BGC)
Objective: To identify the gene cluster responsible for this compound biosynthesis.
Methodology: Genome Mining
-
DNA Extraction: High-molecular-weight genomic DNA is extracted from the sponge holobiont (Jaspis splendens) or, if culturable, from the symbiotic bacterium (Jaspinella sp.).
-
Genome Sequencing: The extracted DNA is subjected to next-generation sequencing (e.g., Illumina or PacBio) to obtain the whole genome sequence of the symbiont or a metagenome of the sponge microbiome.
-
Bioinformatic Analysis: The sequenced genome is analyzed using bioinformatics tools such as antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) to identify putative BGCs. The software predicts BGCs based on the presence of signature genes for PKS and NRPS enzymes.
-
Homology Analysis: The predicted PKS and NRPS domains within the putative "jas" cluster are compared to known domains from other characterized biosynthetic pathways (e.g., the chondramide cluster) to predict the precursor molecules and the overall structure of the resulting natural product.
Functional Characterization of Biosynthetic Enzymes
Objective: To determine the function of individual enzymes within the "jas" gene cluster.
Methodology: Heterologous Expression and In Vitro Enzyme Assays
-
Gene Cloning: Individual genes or domains (e.g., adenylation domains) from the "jas" cluster are amplified by PCR and cloned into an appropriate expression vector (e.g., pET series for E. coli).
-
Protein Expression and Purification: The recombinant protein is overexpressed in a suitable host like E. coli BL21(DE3) and purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Enzyme Assays:
-
Adenylation Domain Specificity: The substrate specificity of A-domains is determined using an ATP-PPi exchange assay with various amino acid substrates or a more sensitive coupled colorimetric/fluorometric assay.
-
PKS Domain Activity: The activity of PKS domains can be assessed through various assays, including radioactive precursor incorporation or mass spectrometry-based analysis of reaction products.
-
Thioesterase Activity: The cyclization and release activity of the TE domain is assayed using a synthetic thioester substrate mimicking the natural linear precursor.
-
Verification of the Biosynthetic Pathway
Objective: To confirm the role of the "jas" gene cluster in this compound production.
Methodology: Heterologous Expression of the Entire BGC
-
BGC Cloning: The entire "jas" gene cluster is cloned into a suitable expression vector (e.g., a cosmid or a BAC). This can be challenging for large gene clusters.
-
Host Selection: A genetically tractable and fast-growing host organism, such as Streptomyces coelicolor or Myxococcus xanthus, is chosen for heterologous expression.
-
Transformation: The expression vector containing the "jas" cluster is introduced into the chosen host.
-
Fermentation and Analysis: The recombinant strain is cultivated, and the culture extract is analyzed by HPLC and LC-MS/MS to detect the production of this compound and its analogues.
Regulation of this compound Biosynthesis: A Hypothetical Signaling Pathway
The regulation of secondary metabolite biosynthesis in symbiotic bacteria is complex and often influenced by environmental cues and host-symbiont interactions. While the specific regulatory network for the "jas" gene cluster has not been elucidated, we can propose a hypothetical signaling pathway based on common regulatory mechanisms in bacteria, such as two-component systems and quorum sensing.
Two-Component Systems: These systems allow bacteria to sense and respond to environmental stimuli. A sensor histidine kinase in the bacterial membrane detects an external signal (e.g., a host-derived molecule or a change in nutrient availability), leading to its autophosphorylation. The phosphate group is then transferred to a response regulator, which often acts as a transcription factor that can bind to the promoter region of the "jas" gene cluster, either activating or repressing its transcription.
Quorum Sensing: This is a cell-density-dependent regulatory mechanism. As the bacterial population grows, they produce and secrete signaling molecules called autoinducers (e.g., N-acyl homoserine lactones or AHLs). Once a threshold concentration of the autoinducer is reached, it binds to a transcriptional regulator, which in turn modulates the expression of target genes, potentially including the "jas" cluster. This could allow for the coordinated production of this compound when the symbiont population reaches a certain density within the sponge host.
Conclusion and Future Perspectives
The biosynthesis of this compound by the marine sponge symbiont Jaspinella sp. represents a fascinating example of the chemical ingenuity of microbial life within complex marine ecosystems. The hybrid PKS-NRPS pathway responsible for its production is a prime target for bioengineering efforts aimed at producing novel this compound analogues with improved therapeutic properties. While significant progress has been made in identifying the "jas" gene cluster, further research is needed to fully characterize the individual enzymes and their catalytic mechanisms. The elucidation of the regulatory networks governing this compound biosynthesis will also be crucial for optimizing its production through metabolic engineering. The methodologies and conceptual frameworks presented in this guide provide a roadmap for future investigations into this and other promising marine natural product biosynthetic pathways.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Jaspamide/Jasplakinolide Is Synthesized by Jaspinella (Tectomicrobia) Bacteria in Sponges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Item - Jaspamide/Jasplakinolide Is Synthesized by Jaspinella (Tectomicrobia) Bacteria in Sponges - figshare - Figshare [figshare.com]
- 4. researchgate.net [researchgate.net]
Jaspamycin Target Identification and Validation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target identification and validation of Jaspamycin, a marine-derived cyclodepsipeptide with potent biological activities. This compound, often used interchangeably with Jasplakinolide, has long been known for its profound effects on the actin cytoskeleton. More recently, a novel molecular target has been identified, expanding its potential therapeutic applications and underscoring the importance of rigorous target validation in drug discovery. This document details the established and emerging targets of this compound, presents quantitative data on its activity, outlines detailed experimental protocols for target identification and validation, and visualizes the key signaling pathways and experimental workflows.
Identified Molecular Targets of this compound
This compound is now understood to interact with at least two distinct molecular targets, each associated with different cellular outcomes and therapeutic potentials.
Primary Target: Filamentous Actin (F-actin)
The most well-characterized target of this compound is filamentous actin (F-actin), a critical component of the eukaryotic cytoskeleton. This compound is a potent inducer of actin polymerization and a stabilizer of pre-existing actin filaments.[1][2] It binds competitively with phalloidin to a site on F-actin, effectively locking the filament in a polymerized state and disrupting the dynamic equilibrium of actin assembly and disassembly that is essential for numerous cellular processes.[2][3]
The binding of this compound to F-actin has a dissociation constant (Kd) of approximately 15 nM.[2][4][5] This high-affinity interaction leads to a variety of cellular consequences, including the inhibition of cell proliferation, induction of apoptosis, and disruption of cell migration.
Novel Identified Target: Metastasis-Associated Protein 3 (MTA3)
Recent research has identified Metastasis-Associated Protein 3 (MTA3) as a novel target of this compound, particularly in the context of hepatocellular carcinoma (HCC).[6] MTA3 is a component of the Mi-2/NuRD (nucleosome remodeling and deacetylase) complex, which acts as a transcriptional co-regulator.[7] In HCC, MTA3 is considered an oncogene, and its overexpression is correlated with tumor progression and poor prognosis.[8] this compound has been identified as an inhibitor of MTA3 activity, suggesting a new mechanism of action for its anti-cancer effects, independent of its activity on the actin cytoskeleton.[6]
Quantitative Data on this compound Activity
The following tables summarize the available quantitative data for this compound's binding affinity and its inhibitory effects on cancer cell lines.
| Target | Parameter | Value | Reference |
| Filamentous Actin (F-actin) | Dissociation Constant (Kd) | ~15 nM | [2][4][5] |
| Cell Line | Cancer Type | IC50 | Reference |
| PC-3 | Prostate Carcinoma | 35 nM | [2][5] |
| PC-3 | Prostate Carcinoma | 65 nM | [9] |
| LNCaP | Prostate Carcinoma | 41 nM | [9] |
| TSU-Pr1 | Prostate Carcinoma | 170 nM | [9] |
Experimental Protocols for Target Identification and Validation
The identification and validation of this compound's targets have employed a range of biochemical, proteomic, and cell-based assays.
Target Identification: Affinity-Based Proteomics
Affinity purification coupled with mass spectrometry (AP-MS) is a powerful unbiased method to identify the protein binding partners of a small molecule.
Protocol: Affinity Purification of this compound Binding Proteins
-
Probe Synthesis: Synthesize a biotinylated derivative of this compound. This can be achieved by modifying a non-essential position on the this compound molecule with a linker arm attached to biotin. Several synthetic routes for this compound analogs have been published that could be adapted for this purpose.[10][11]
-
Cell Lysate Preparation:
-
Culture cells of interest (e.g., HCC cell line for MTA3 identification, or a cell line sensitive to this compound for F-actin studies) to 80-90% confluency.
-
Harvest cells and lyse in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C to remove insoluble debris.
-
-
Affinity Pulldown:
-
Incubate the clarified cell lysate with the biotinylated this compound probe for 2-4 hours at 4°C with gentle rotation.
-
As a negative control, incubate a separate aliquot of lysate with biotin alone. For competition experiments, pre-incubate the lysate with an excess of non-biotinylated this compound before adding the biotinylated probe.
-
Add streptavidin-coated magnetic beads and incubate for another 1 hour at 4°C.
-
Wash the beads extensively with lysis buffer to remove non-specific binders.
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins from the beads using a denaturing elution buffer (e.g., 2% SDS, 50 mM Tris-HCl pH 7.5, 10% glycerol).
-
Reduce the eluted proteins with dithiothreitol (DTT) and alkylate with iodoacetamide.
-
Perform in-gel or in-solution trypsin digestion of the proteins.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins using a protein database search algorithm (e.g., Mascot, Sequest).
-
Compare the proteins identified in the this compound-probe pulldown with the negative control and competition experiments to identify specific binding partners.
-
Target Validation: Cellular and In Vitro Assays
Once a putative target is identified, its engagement and functional relevance must be validated.
Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.[12]
-
Cell Treatment:
-
Culture cells in a multi-well plate.
-
Treat the cells with varying concentrations of this compound or a vehicle control for a defined period.
-
-
Thermal Challenge:
-
Heat the plate at a specific temperature (determined empirically for the target protein, e.g., 50-60°C for many proteins) for 3 minutes.
-
Include a non-heated control at room temperature.
-
-
Cell Lysis and Separation of Soluble Fraction:
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separate the soluble fraction (containing non-denatured proteins) from the aggregated, denatured proteins by centrifugation.
-
-
Protein Detection and Quantification:
-
Detect the amount of the target protein (e.g., actin or MTA3) remaining in the soluble fraction using a specific antibody-based method such as Western blotting or ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature or this compound concentration. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Protocol: In Vitro Functional Assays
-
Actin Polymerization Assay: Monitor the polymerization of purified G-actin to F-actin in the presence of different concentrations of this compound using a pyrene-actin fluorescence assay. An increase in fluorescence indicates polymerization.
-
MTA3 Activity Assay (Hypothetical): As MTA3 is a transcriptional co-regulator, a functional assay could involve a reporter gene assay where the expression of a known MTA3 target gene (e.g., Snail) is monitored in cells treated with this compound.[7] A decrease in the reporter signal would indicate inhibition of MTA3's repressive function.
Protocol: Cellular Validation Assays
-
Immunofluorescence Microscopy: Treat cells with this compound and visualize the actin cytoskeleton using fluorescently labeled phalloidin. Observe the formation of actin aggregates and stabilization of stress fibers.
-
Cell Viability and Apoptosis Assays: Treat cancer cell lines with a range of this compound concentrations and measure cell viability (e.g., using an MTT assay) and apoptosis (e.g., by measuring caspase-3 activation or using TUNEL staining).[13]
-
Migration/Invasion Assays: Perform wound healing or transwell migration assays to assess the effect of this compound on the migratory and invasive capacity of cancer cells.
-
Target Knockdown/Overexpression: To validate MTA3 as the target, use siRNA to knockdown MTA3 expression and assess if the cells become less sensitive to this compound. Conversely, overexpress MTA3 and determine if this enhances the cellular response to the compound.[6]
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key experimental workflows and the signaling pathways affected by this compound.
Experimental Workflows
Caption: Workflow for Affinity Purification-Mass Spectrometry.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Signaling Pathways
Caption: this compound-Induced Apoptosis Pathway.
Caption: this compound-Mediated YAP Inactivation Pathway.
Caption: Proposed this compound-MTA3 Signaling Pathway in Cancer.
Conclusion
This compound serves as a compelling case study in the complexities of small molecule target identification and validation. While its interaction with F-actin is well-established and provides a clear mechanism for its potent cytotoxic effects, the recent discovery of MTA3 as a target in hepatocellular carcinoma opens new avenues for its therapeutic application and further research. The methodologies outlined in this guide, from unbiased proteomic screening to cellular target engagement assays, provide a robust framework for elucidating the molecular mechanisms of action of natural products and other bioactive compounds. A thorough understanding of a drug's molecular targets is paramount for the development of safer and more effective therapies.
References
- 1. Jasplakinolide induces primary cilium formation through cell rounding and YAP inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MTA3 metastasis associated 1 family member 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Jasplakinolide, a cytotoxic natural product, induces actin polymerization and competitively inhibits the binding of phalloidin to F-actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. atlasofscience.org [atlasofscience.org]
- 7. MTA3, a Mi-2/NuRD complex subunit, regulates an invasive growth pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Overexpression of the metastasis-associated gene MTA3 correlates with tumor progression and poor prognosis in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Jasplakinolide's inhibition of the growth of prostate carcinoma cells in vitro with disruption of the actin cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of new jasplakinolide (jaspamide) analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Fluorescent Jasplakinolide Analogues for Live-Cell STED Microscopy of Actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pelagobio.com [pelagobio.com]
- 13. MTA3 regulates malignant progression of colorectal cancer through Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Determining the In Vitro IC50 of Jaspamycin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jaspamycin, a marine-derived natural product, has emerged as a compound of interest in oncological research. Recent studies have identified its potential as a therapeutic agent against hepatocellular carcinoma through the inhibition of Metastasis-Associated Protein 3 (MTA3).[1][2][3] MTA3 is a component of the Nucleosome Remodeling and Deacetylase (NuRD) complex, which acts as a transcriptional corepressor. By inhibiting MTA3, this compound can modulate downstream signaling pathways implicated in cancer progression, including the Wnt signaling pathway and the expression of the transcription factor Snail, a key regulator of the epithelial-to-mesenchymal transition (EMT). This application note provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in vitro, along with an overview of its mechanism of action.
Quantitative Data Summary
While specific IC50 values for this compound are not widely published, a key study demonstrated its efficacy in hepatocellular carcinoma cell lines at a concentration of 5 nM.[1] The following table provides an illustrative example of potential IC50 values for this compound in various cancer cell lines, as would be determined using the protocols described below.
| Cell Line | Cancer Type | Illustrative IC50 (nM) |
| HepG2 | Hepatocellular Carcinoma | 5.2 |
| Hepa1-6 | Hepatocellular Carcinoma | 7.8 |
| MCF-7 | Breast Cancer | 12.5 |
| A549 | Lung Cancer | 21.3 |
| HCT116 | Colon Cancer | 15.7 |
Mechanism of Action: this compound Signaling Pathway
This compound exerts its cytotoxic effects by targeting MTA3, a member of the NuRD complex. Inhibition of MTA3 by this compound leads to the de-repression of Wnt4 transcription. The Wnt signaling pathway plays a crucial role in cell fate, proliferation, and migration. Furthermore, MTA3 is known to regulate the expression of Snail, a pivotal transcription factor that promotes the epithelial-to-mesenchymal transition (EMT), a process critical for cancer cell invasion and metastasis. By inhibiting MTA3, this compound is proposed to suppress EMT and induce apoptosis in cancer cells.
Caption: Proposed signaling pathway of this compound.
Experimental Protocols
The following are detailed protocols for determining the IC50 value of this compound using two common in vitro cytotoxicity assays: the MTT assay and the CCK8 assay.
Protocol 1: MTT Assay for IC50 Determination
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.
Materials:
-
This compound
-
Human cancer cell lines (e.g., HepG2, Hepa1-6)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Trypsinize and resuspend the cells in fresh medium.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 1000 nM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 48 to 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, from the dose-response curve.
-
Protocol 2: CCK-8 Assay for IC50 Determination
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay based on the bioreduction of a water-soluble tetrazolium salt (WST-8) by dehydrogenases in viable cells to produce a yellow-colored formazan dye.
Materials:
-
This compound
-
Human cancer cell lines (e.g., HepG2, Hepa1-6)
-
Appropriate cell culture medium and supplements
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Cell Counting Kit-8 (CCK-8)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Follow the same cell seeding procedure as described in the MTT assay protocol.
-
-
This compound Treatment:
-
Follow the same this compound treatment procedure as described in the MTT assay protocol.
-
-
CCK-8 Assay:
-
After the desired incubation period with this compound, add 10 µL of CCK-8 solution to each well of the 96-well plate.
-
Incubate the plate for 1-4 hours in the incubator.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value as described in the MTT assay protocol.
-
Experimental Workflow Diagram
Caption: Workflow for IC50 determination.
References
- 1. Discovery of this compound from marine-derived natural product based on MTA3 to inhibit hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of this compound from marine-derived natural product based on MTA3 to inhibit hepatocellular carcinoma progression - PubMed [pubmed.ncbi.nlm.nih.gov]
Jaspamycin for Immunofluorescence Actin Staining: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jaspamycin, also known as Jasplakinolide, is a potent, cell-permeable cyclic peptide isolated from the marine sponge Jaspis johnstoni. It is a valuable tool for investigating actin cytoskeleton dynamics. This compound functions by stabilizing filamentous actin (F-actin) and promoting the polymerization of monomeric actin (G-actin) into filaments.[1][2] This action is similar to that of phalloidin, another widely used F-actin staining agent, with both compounds binding to a similar site on the actin filament.[3][4] However, this compound's cell-permeant nature allows for its use in living cells, although for immunofluorescence applications, it is typically used on fixed and permeabilized cells to achieve high-resolution visualization of the actin cytoskeleton.
These application notes provide detailed protocols for using this compound in immunofluorescence actin staining, summarize key quantitative parameters, and illustrate the experimental workflow and the compound's mechanism of action.
Mechanism of Action
This compound exerts its effects by binding to F-actin, thereby stabilizing the filaments and preventing their depolymerization.[4] It also enhances the rate of actin nucleation, which is the initial step in filament formation.[1] This dual action leads to an overall increase in the cellular content of F-actin. At higher concentrations, this compound can induce the polymerization of G-actin into amorphous masses, which can be a critical consideration during experimental design.[5][6] The stabilization of the actin cytoskeleton by this compound can have significant downstream effects on various cellular processes, including cell motility, proliferation, and apoptosis.[7][8]
Data Presentation
The following table summarizes key quantitative data and experimental conditions for the use of this compound in cellular assays, including immunofluorescence.
| Parameter | Value/Range | Cell Type(s) | Notes | Reference(s) |
| Concentration for Actin Staining | 50 - 200 nM | REF52 cells | Concentration-dependent effects on actin morphology observed. | [5] |
| Concentration for Functional Assays | 100 nM | CTLL-20 cells, Late Endothelial Progenitor Cells (EPCs) | Used to study effects on apoptosis and cell function. | [7][8] |
| Incubation Time | 20 - 90 minutes | General for fixed cells | Similar to protocols for phalloidin staining. | [9] |
| Incubation Time (Functional Assays) | 2 hours - 24 hours | REF52 cells | Time-dependent effects on actin organization. | [5] |
| IC50 for Proliferation Inhibition | ~9 nM | Human Umbilical Vein Endothelial Cells (HUVEC) | Demonstrates potent anti-proliferative effects. | [4] |
| Effect on F-actin/G-actin Ratio | Increases ratio | Rat Visual Cortex | Demonstrates in vivo efficacy in stabilizing F-actin. | [10] |
Experimental Protocols
This section provides a detailed protocol for immunofluorescence staining of F-actin in cultured cells using this compound.
Materials
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Formaldehyde (3.7% in PBS, methanol-free)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% Bovine Serum Albumin in PBS)
-
Fluorescently-labeled secondary antibody (if co-staining)
-
Nuclear counterstain (e.g., DAPI or Hoechst)
-
Mounting medium
-
Glass slides and coverslips
-
Cultured cells on coverslips
Protocol
-
Cell Culture and Preparation:
-
Plate cells on sterile glass coverslips in a petri dish or multi-well plate.
-
Culture cells to the desired confluency.
-
Gently wash the cells twice with pre-warmed PBS.
-
-
Fixation:
-
Fix the cells by incubating with 3.7% formaldehyde in PBS for 10-20 minutes at room temperature.[9]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking (Optional but Recommended):
-
To reduce non-specific background staining, incubate the cells with Blocking Buffer for 30-60 minutes at room temperature.
-
-
This compound Staining:
-
Prepare the this compound working solution by diluting the stock solution in Blocking Buffer or PBS to a final concentration of 50-200 nM. The optimal concentration may vary depending on the cell type and should be determined empirically.
-
Incubate the cells with the this compound working solution for 20-90 minutes at room temperature, protected from light.[9]
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each to remove unbound this compound.
-
-
Nuclear Counterstaining:
-
Incubate the cells with a nuclear counterstain (e.g., DAPI at 1 µg/mL or Hoechst at 1 µg/mL) in PBS for 5-10 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Mount the coverslips onto glass slides using an appropriate mounting medium.
-
Seal the edges of the coverslip with nail polish to prevent drying.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophore and nuclear stain.
-
Mandatory Visualizations
Signaling and Experimental Workflow Diagrams
Caption: this compound's effect on actin dynamics.
References
- 1. researchgate.net [researchgate.net]
- 2. Actin stabilization by jasplakinolide enhances apoptosis induced by cytokine deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural insights into actin filament recognition by commonly used cellular actin markers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Actin stabilizing compounds show specific biological effects due to their binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analyzing Actin Dynamics at the Immunological Synapse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Actin stabilization by jasplakinolide affects the function of bone marrow-derived late endothelial progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phalloidin staining protocol | Abcam [abcam.com]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
Application Notes and Protocols: Transwell Invasion Assay with Jasplakinolide Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell invasion is a critical process in cancer metastasis, the primary cause of cancer-related mortality. The ability of cancer cells to degrade the extracellular matrix (ECM) and migrate to distant sites is a hallmark of malignant tumors. The actin cytoskeleton, a dynamic network of protein filaments, plays a pivotal role in cell motility and invasion by providing the necessary force for cell movement and morphological changes.
Jasplakinolide is a potent, cell-permeable cyclodepsipeptide derived from a marine sponge. It is a valuable tool for studying actin dynamics as it induces actin polymerization and stabilizes existing actin filaments.[1] By disrupting the dynamic nature of the actin cytoskeleton, Jasplakinolide has been shown to inhibit the proliferation and migration of various cancer cell lines, including those from breast, prostate, and colon cancers.[1][2]
The Transwell invasion assay is a widely used in vitro method to quantify the invasive potential of cells.[3] This assay utilizes a two-chamber system separated by a porous membrane coated with a layer of ECM, such as Matrigel™. Invasive cells are capable of degrading the ECM and migrating through the pores to the lower chamber, typically attracted by a chemoattractant.
This document provides a detailed protocol for performing a Transwell invasion assay to evaluate the inhibitory effects of Jasplakinolide on cancer cell invasion. It includes information on data presentation and visualization of the experimental workflow and the relevant signaling pathways.
Data Presentation
The quantitative data from a Transwell invasion assay with Jasplakinolide treatment can be effectively summarized in a table to allow for easy comparison of the dose-dependent effects of the compound. The following table is a representative example of how to present such data, based on studies showing the dose-dependent inhibition of migration in MDA-MB-231 breast cancer cells.
Table 1: Effect of Jasplakinolide on MDA-MB-231 Cell Invasion
| Jasplakinolide Concentration (nM) | Mean Number of Invading Cells (per field) | Standard Deviation | % Invasion Inhibition |
| 0 (Vehicle Control) | 250 | ± 15 | 0% |
| 10 | 175 | ± 12 | 30% |
| 50 | 95 | ± 8 | 62% |
| 100 | 40 | ± 5 | 84% |
| 200 | 15 | ± 3 | 94% |
Note: The data presented in this table is illustrative and serves as an example of expected results. Actual results may vary depending on the cell line, experimental conditions, and specific protocol used.
Experimental Protocols
Materials and Reagents
-
Transwell inserts with 8.0 µm pore size polycarbonate membrane for 24-well plates
-
24-well tissue culture plates
-
Matrigel™ Basement Membrane Matrix
-
Cancer cell line (e.g., MDA-MB-231, a highly invasive human breast cancer cell line)[4]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free cell culture medium
-
Jasplakinolide
-
DMSO (vehicle for Jasplakinolide)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cotton swabs
-
Methanol or 4% Paraformaldehyde for fixation
-
Crystal Violet staining solution (e.g., 0.5% Crystal Violet in 25% Methanol)
-
Inverted microscope with a camera
Protocol for Transwell Invasion Assay with Jasplakinolide Treatment
This protocol is adapted from standard Transwell invasion assay procedures.[5][6]
Day 1: Coating of Transwell Inserts
-
Thaw Matrigel™ on ice overnight in a 4°C refrigerator.
-
Dilute the Matrigel™ with cold, serum-free medium to a final concentration of 1 mg/mL. Keep all solutions and pipette tips on ice to prevent premature gelation.
-
Carefully add 100 µL of the diluted Matrigel™ solution to the upper chamber of each Transwell insert. Ensure the entire surface of the membrane is covered.
-
Incubate the plate at 37°C for at least 4-6 hours (or overnight) to allow the Matrigel™ to solidify.
Day 2: Cell Seeding and Jasplakinolide Treatment
-
Culture the cancer cells to 70-80% confluency.
-
Starve the cells by incubating them in serum-free medium for 12-24 hours prior to the assay.
-
Prepare a stock solution of Jasplakinolide in DMSO. Further dilute the stock solution in serum-free medium to achieve the desired final concentrations (e.g., 10, 50, 100, 200 nM). Also, prepare a vehicle control with the same final concentration of DMSO.
-
Trypsinize the cells, centrifuge to pellet, and resuspend them in serum-free medium containing the different concentrations of Jasplakinolide or the vehicle control.
-
Count the cells and adjust the concentration to 1 x 10^5 cells/mL.
-
Remove any excess medium from the rehydrated Matrigel™ layer in the Transwell inserts.
-
Add 200 µL of the cell suspension (containing 2 x 10^4 cells) with the respective Jasplakinolide concentration or vehicle control to the upper chamber of the inserts.
-
Add 600 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24-48 hours. The incubation time should be optimized for the specific cell line being used.
Day 3: Fixation, Staining, and Quantification
-
After the incubation period, carefully remove the Transwell inserts from the wells.
-
Using a cotton swab, gently remove the non-invading cells and the Matrigel™ from the upper surface of the membrane.
-
Fix the invading cells on the lower surface of the membrane by immersing the inserts in methanol or 4% paraformaldehyde for 20 minutes at room temperature.
-
Wash the inserts with PBS.
-
Stain the cells by immersing the inserts in Crystal Violet solution for 15-30 minutes at room temperature.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry completely.
-
Once dry, visualize the invading cells under an inverted microscope.
-
Capture images from at least five random fields for each membrane at 100x or 200x magnification.
-
Count the number of stained cells in each field. The data can be expressed as the average number of invading cells per field or as a percentage of the vehicle control.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the Transwell Invasion Assay with Jasplakinolide Treatment.
Signaling Pathway
Caption: Jasplakinolide's Impact on Actin Dynamics and Cell Invasion.
References
- 1. Effects of jasplakinolide on cytotoxicity, cytoskeleton and apoptosis in two different colon cancer cell lines treated with m-THPC-PDT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Real-time label-free three-dimensional invasion assay for anti-metastatic drug screening using impedance sensing [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Actin stabilization by jasplakinolide enhances apoptosis induced by cytokine deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CCK-8 Cell Viability Assay with Jaspamycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jaspamycin, a cyclic depsipeptide isolated from marine sponges, has garnered significant interest in cancer research due to its potent cytotoxic and anti-proliferative activities. Its mechanism of action is primarily attributed to its ability to stabilize F-actin, thereby disrupting the cellular cytoskeleton and inducing apoptosis.[1][2] Furthermore, recent studies have identified this compound as an inhibitor of Metastasis-Associated Protein 3 (MTA3), a component of the Nucleosome Remodeling and Deacetylase (NuRD) complex, which plays a crucial role in regulating gene expression, including components of the Wnt signaling pathway. The Cell Counting Kit-8 (CCK-8) assay is a sensitive, colorimetric method used to determine cell viability and proliferation. This assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in viable cells to produce a water-soluble formazan dye. The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative assessment of cytotoxicity.
These application notes provide a comprehensive protocol for assessing the effect of this compound on cell viability using the CCK-8 assay. The described methodologies are intended to guide researchers in pharmacology, oncology, and drug discovery in evaluating the cytotoxic potential of this compound and similar compounds.
Data Presentation
The following table summarizes the dose-dependent effect of a this compound analog, Jasplakinolide, on the viability of Jurkat T cells after 48 hours of treatment, as determined by a cell viability assay. This data is representative of the expected outcomes when assessing the cytotoxic effects of this compound.
| Jasplakinolide Concentration (µg/mL) | Cell Viability (%) |
| 0 (Control) | 100 |
| 0.25 | ~80 |
| 0.5 | ~60 |
| 1.0 | ~40 |
| 2.0 | ~20 |
Note: This data is adapted from a study on Jasplakinolide, which shares a similar mechanism of action with this compound.[3] Actual results may vary depending on the cell line, experimental conditions, and the specific this compound compound used.
Experimental Protocols
Protocol for CCK-8 Cell Viability Assay with this compound Treatment
This protocol outlines the steps for determining the cytotoxic effects of this compound on a selected cancer cell line using the CCK-8 assay.
Materials:
-
Cancer cell line of interest (e.g., HepG2, MCF-7)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
96-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells using a hemocytometer or automated cell counter.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A suggested starting concentration range is 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
CCK-8 Assay:
-
Following the treatment period, add 10 µL of the CCK-8 solution to each well.[4][5]
-
Be careful to avoid introducing bubbles, as they can interfere with the absorbance reading.
-
Incubate the plate for 1-4 hours at 37°C in the CO₂ incubator. The incubation time will depend on the cell type and density. Monitor the color change in the wells.
-
After incubation, gently shake the plate for 1 minute to ensure uniform color distribution.
-
-
Absorbance Measurement:
-
Data Analysis:
-
Calculate the cell viability using the following formula: Cell Viability (%) = [(Absorbance of treated wells - Absorbance of blank wells) / (Absorbance of control wells - Absorbance of blank wells)] x 100
-
Blank wells contain medium and CCK-8 solution only.
-
Control wells contain cells treated with the vehicle control.
-
-
Plot the cell viability against the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth) from the dose-response curve.
-
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits MTA3, affecting the Wnt pathway, and stabilizes F-actin, leading to apoptosis.
Experimental Workflow for CCK-8 Assay with this compound
Caption: Workflow for assessing this compound's cytotoxicity using the CCK-8 assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Jasplakinolide Induces Apoptosis in Various Transformed Cell Lines by a Caspase-3-Like Protease-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Actin stabilizing compounds show specific biological effects due to their binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes: Flow Cytometry Analysis of Apoptosis Induced by Jasplakinolide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jasplakinolide is a potent, cell-permeable cyclodepsipeptide derived from a marine sponge. It is a valuable tool in cell biology, primarily known for its ability to stabilize F-actin and promote actin polymerization.[1][2] This interference with the dynamic actin cytoskeleton has been shown to induce or enhance apoptosis in various cell types, making it a subject of interest in cancer research and drug development.[3][4] Flow cytometry, coupled with Annexin V and Propidium Iodide (PI) staining, provides a robust and quantitative method to analyze the progression of apoptosis in Jasplakinolide-treated cells.
Annexin V is a calcium-dependent phospholipid-binding protein with a high affinity for phosphatidylserine (PS). In the early stages of apoptosis, PS is translocated from the inner to the outer leaflet of the plasma membrane. Fluorochrome-conjugated Annexin V can then bind to the exposed PS, identifying early apoptotic cells. Propidium Iodide is a fluorescent intercalating agent that cannot cross the intact plasma membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where membrane integrity is compromised, staining the cellular DNA. This dual-staining strategy allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.
Mechanism of Action: Jasplakinolide-Induced Apoptosis
Jasplakinolide exerts its pro-apoptotic effects by disrupting the normal dynamics of the actin cytoskeleton. By stabilizing F-actin, it interferes with essential cellular processes that rely on actin remodeling, such as cell division, migration, and signaling. This disruption can trigger an apoptotic cascade. Studies have shown that Jasplakinolide-induced apoptosis often proceeds through a caspase-3-like protease-dependent pathway.[3][4] The stabilization of actin has been observed to enhance apoptosis in response to other stimuli, such as cytokine deprivation, and this effect occurs upstream of caspase-3 activation and can be inhibited by the anti-apoptotic protein Bcl-xL.[1][5]
Quantitative Data Presentation
The following tables summarize representative quantitative data from studies on Jasplakinolide-induced apoptosis.
Table 1: Effect of Jasplakinolide on Apoptosis in CTLL-20 Cells (12-hour treatment)
| Treatment Condition | Concentration | % Apoptotic Cells (Hoechst Staining)[2] |
| Vehicle Control (DMSO) | 0.02% | ~5% |
| Jasplakinolide | 10 nM | ~15% |
| Jasplakinolide | 30 nM | ~30% |
| Jasplakinolide | 100 nM | ~45% |
| Jasplakinolide | 300 nM | ~50% |
Table 2: Representative Annexin V/PI Flow Cytometry Data for Jurkat T Cells Treated with Jasplakinolide (48-hour treatment)
| Treatment | Concentration | % Viable (Annexin V- / PI-) | % Early Apoptotic (Annexin V+ / PI-) | % Late Apoptotic (Annexin V+ / PI+) | % Necrotic (Annexin V- / PI+) |
| Vehicle Control (DMSO) | 0.02% | 90 ± 3.5 | 4 ± 1.2 | 3 ± 0.8 | 3 ± 0.5 |
| Jasplakinolide | 2 µg/mL | 20 ± 4.2 | 35 ± 5.1 | 40 ± 6.3 | 5 ± 1.8 |
Note: The data in Table 2 is representative and synthesized from descriptive reports in the literature, such as the observation that Jasplakinolide treatment of Jurkat T cells for 48 hours resulted in approximately 20% cell viability.[1] The distribution into early and late apoptosis is a typical pattern observed in such experiments.
Experimental Protocols
Protocol 1: Induction of Apoptosis with Jasplakinolide
This protocol describes the general procedure for inducing apoptosis in a cell line of interest using Jasplakinolide. Optimization of concentration and incubation time is recommended for each cell line.
Materials:
-
Cell line of interest (e.g., Jurkat T cells)
-
Complete cell culture medium
-
Jasplakinolide (stock solution in DMSO)
-
Vehicle control (DMSO)
-
6-well tissue culture plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment. For suspension cells like Jurkat T cells, a density of 2 x 10⁵ cells/mL is a good starting point.
-
Cell Treatment:
-
Prepare working solutions of Jasplakinolide in complete culture medium from the stock solution. A final concentration range of 100 nM to 2 µg/mL can be tested.
-
Prepare a vehicle control with the same final concentration of DMSO as the highest Jasplakinolide concentration.
-
Add the Jasplakinolide working solutions and the vehicle control to the respective wells.
-
-
Incubation: Incubate the cells for the desired period (e.g., 12, 24, or 48 hours) at 37°C in a 5% CO₂ incubator.
-
Cell Harvesting:
-
For suspension cells, gently resuspend the cells and transfer the cell suspension to a conical tube.
-
For adherent cells, collect the culture medium (which may contain detached apoptotic cells) and then wash the adherent cells with PBS. Detach the cells using a gentle method like trypsinization, and then combine them with the collected medium.
-
-
Cell Counting and Viability Check: Centrifuge the cell suspension, resuspend the pellet in fresh medium or PBS, and determine the cell number and viability (e.g., using a hemocytometer and trypan blue exclusion). Proceed to the Annexin V/PI staining protocol.
Protocol 2: Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
This protocol is for staining Jasplakinolide-treated cells for the analysis of apoptosis by flow cytometry.
Materials:
-
Harvested cells (from Protocol 1)
-
Phosphate-Buffered Saline (PBS), cold
-
1X Annexin V Binding Buffer (10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) staining solution (e.g., 100 µg/mL)
-
Flow cytometry tubes
Procedure:
-
Cell Washing:
-
Centrifuge the harvested cells (from Protocol 1, step 4) at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cells once with cold PBS.
-
Centrifuge again at 300 x g for 5 minutes and discard the supernatant.
-
-
Cell Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (containing ~1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of PI staining solution.
-
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry immediately (within 1 hour).
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and quadrants.
-
Collect data for at least 10,000 events per sample.
-
Analyze the data to determine the percentage of cells in each quadrant:
-
Lower-Left (Annexin V- / PI-): Viable cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells
-
-
Troubleshooting
-
High background staining: Ensure cells are washed properly and that the binding buffer contains calcium, as Annexin V binding is calcium-dependent.
-
Low signal: Check the concentration of Jasplakinolide and the incubation time; they may need to be optimized for your specific cell line. Ensure the Annexin V and PI reagents are not expired and have been stored correctly.
-
High percentage of necrotic cells: This could be due to overly harsh cell handling (e.g., excessive vortexing or centrifugation speed) or a very high concentration of Jasplakinolide causing rapid cell death.
Conclusion
The use of Jasplakinolide to induce apoptosis, followed by Annexin V/PI staining and flow cytometry, is a powerful technique for studying the role of the actin cytoskeleton in programmed cell death. These protocols provide a framework for conducting such experiments, and the provided data illustrates the expected outcomes. This methodology is valuable for screening compounds that target the cytoskeleton and for elucidating the complex signaling pathways involved in apoptosis.
References
- 1. Jasplakinolide Induces Apoptosis in Various Transformed Cell Lines by a Caspase-3-Like Protease-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Jasplakinolide induces apoptosis in various transformed cell lines by a caspase-3-like protease-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Actin stabilization by jasplakinolide enhances apoptosis induced by cytokine deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]
Jaspamycin: A Powerful Tool for Probing Actin Dynamics in Live Cells
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Jaspamycin, also known as Jasplakinolide, is a potent, cell-permeable cyclodepsipeptide derived from the marine sponge Jaspis johnstoni. It is a valuable tool for cell biologists and drug development professionals studying the actin cytoskeleton. This compound exerts its effects by promoting actin polymerization and stabilizing existing actin filaments (F-actin).[1][2] This activity disrupts the highly dynamic nature of the actin cytoskeleton, making this compound a powerful agent for investigating the role of actin dynamics in a multitude of cellular processes, including cell motility, division, and apoptosis. These application notes provide detailed protocols for utilizing this compound to study actin dynamics in live cells, summarize key quantitative data, and illustrate relevant cellular pathways.
Mechanism of Action
This compound's primary mechanism of action involves binding to F-actin, competitively with phalloidin, with a high affinity, having a dissociation constant (Kd) of approximately 15 nM.[2] This binding stabilizes the actin filaments, preventing their depolymerization. Paradoxically, while it stabilizes existing filaments, in living cells, this compound can also induce the polymerization of monomeric actin (G-actin) into amorphous masses, leading to a disruption of the organized actin cytoskeleton.[3][4] This dual effect of stabilization and aberrant polymerization makes this compound a unique tool for studying the consequences of a "frozen" or dysregulated actin cytoskeleton.
Key Applications
-
Studying Actin's Role in Cell Motility: By arresting actin dynamics, researchers can investigate the necessity of filament turnover and reorganization for cell migration, invasion, and metastasis.
-
Investigating Cytokinesis: this compound can be used to probe the role of the actin contractile ring during cell division.
-
Inducing Apoptosis: Disruption of the actin cytoskeleton by this compound has been shown to trigger programmed cell death in various cancer cell lines.[5][6]
-
Drug Development: As a potent inhibitor of cancer cell growth, this compound serves as a lead compound for the development of novel anti-cancer therapies targeting the actin cytoskeleton.
Data Presentation
This compound Potency and Effects
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (Kd) | ~15 nM | F-actin | [2] |
| IC50 (Growth Inhibition) | 65 nM | PC-3 (Prostate Carcinoma) | [7] |
| 41 nM | LNCaP (Prostate Carcinoma) | [7] | |
| 170 nM | TSU-Pr1 (Prostate Carcinoma) | [7] | |
| Effective Concentration | 50-200 nM | REF52 cells (fibroblasts) - stress fiber disruption | [3] |
| 100 nM | CTLL-20 (T-cell line) - apoptosis enhancement | [5] | |
| 0.2 µM | Lowers actin critical concentration from 1.8 to 0.2 µM | [8] |
Experimental Protocols
Protocol 1: Live-Cell Imaging of Actin Dynamics with this compound
This protocol describes how to visualize the effects of this compound on the actin cytoskeleton in real-time using fluorescence microscopy.
Materials:
-
Mammalian cells expressing a fluorescently tagged actin or an actin-binding probe (e.g., LifeAct-GFP)
-
Glass-bottom imaging dishes or chamber slides
-
Complete cell culture medium
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
This compound stock solution (1 mM in DMSO)
-
Confocal or widefield fluorescence microscope with environmental control (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes at a density that will result in 50-70% confluency at the time of imaging. Allow cells to adhere and grow for 24-48 hours.
-
Preparation for Imaging:
-
Prepare working solutions of this compound in pre-warmed live-cell imaging medium. A typical starting concentration range is 50-500 nM.
-
Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Replace the culture medium with the live-cell imaging medium.
-
-
Image Acquisition (Baseline):
-
Place the imaging dish on the microscope stage and allow the temperature and CO2 to equilibrate.
-
Acquire baseline time-lapse images of the actin cytoskeleton before adding this compound. Use the lowest laser power and exposure time necessary to obtain a good signal-to-noise ratio to minimize phototoxicity.
-
-
This compound Treatment and Imaging:
-
Carefully add the this compound-containing medium to the imaging dish.
-
Immediately begin acquiring time-lapse images to capture the dynamic changes in the actin cytoskeleton. Image for a desired period, typically 30 minutes to several hours, depending on the research question.
-
-
Data Analysis: Analyze the image series to observe changes in actin filament structure, cell morphology, and motility. Quantify parameters such as filament length, cell area, and cell speed before and after this compound treatment.
Protocol 2: Cytotoxicity Assessment using MTT Assay
This protocol provides a method to quantify the cytotoxic effects of this compound on a cell population.
Materials:
-
Adherent or suspension cells
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (1 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
For adherent cells, seed 5,000-10,000 cells per well in a 96-well plate and allow them to attach overnight.
-
For suspension cells, seed 20,000-50,000 cells per well on the day of the experiment.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A typical concentration range to test is 1 nM to 10 µM.
-
Remove the old medium from the wells (for adherent cells) and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Assay:
-
Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each this compound concentration relative to the untreated control.
-
Plot the cell viability against the log of the this compound concentration to determine the IC50 value.[9]
-
Visualizations
Caption: Mechanism of this compound action on actin dynamics.
Caption: General experimental workflow for studying this compound's effects.
Caption: Simplified RhoA signaling pathway affected by actin disruption.
References
- 1. actinomycind.com [actinomycind.com]
- 2. Jasplakinolide, a cytotoxic natural product, induces actin polymerization and competitively inhibits the binding of phalloidin to F-actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jkip.kit.edu [jkip.kit.edu]
- 4. Effects of jasplakinolide on the kinetics of actin polymerization. An explanation for certain in vivo observations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Actin stabilization by jasplakinolide enhances apoptosis induced by cytokine deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Jasplakinolide's inhibition of the growth of prostate carcinoma cells in vitro with disruption of the actin cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Jaspamycin Technical Support Center: Troubleshooting Solubility and Understanding its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of Jaspamycin, with a particular focus on addressing its solubility challenges in aqueous media. This resource is designed to assist researchers in overcoming common hurdles encountered during experimental setup and to provide a clearer understanding of this compound's mechanism of action.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a naturally occurring cyclic peptide with potent biological activity. Recent studies have identified this compound as an effective inhibitor of Metastasis-Associated Protein 3 (MTA3) activity, suggesting its potential as a therapeutic agent, particularly in hepatocellular carcinoma.[1][2] While the full scope of its mechanism is still under investigation, its interaction with MTA3 appears to be a key component of its function.
Q2: I am having trouble dissolving this compound in my aqueous buffer (e.g., PBS, cell culture media). What should I do?
A2: this compound is known to have poor solubility in aqueous solutions. Direct dissolution in buffers like Phosphate-Buffered Saline (PBS) or cell culture media is often challenging and may result in precipitation. It is highly recommended to first prepare a concentrated stock solution in an organic solvent.
Q3: What is the recommended solvent for preparing a this compound stock solution?
A3: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing this compound stock solutions. This compound is readily soluble in DMSO.[3] For its structurally similar analog, jasplakinolide, solubility in DMSO is reported to be at least 2 mg/mL.[3]
Q4: How should I prepare working solutions from my DMSO stock for cell-based assays?
A4: To prepare a working solution, the DMSO stock should be serially diluted in your cell culture medium to the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q5: Can I use other organic solvents to prepare a stock solution?
A5: Besides DMSO, methanol and ethanol are also reported as suitable solvents for jasplakinolide, a compound structurally and functionally similar to this compound.[4][5][6]
Q6: Are there any established formulations to improve this compound's solubility for in vivo studies?
A6: Yes, several formulations have been developed to enhance the solubility of this compound for in vivo applications. These typically involve the use of co-solvents. A common approach is to first dissolve this compound in a small amount of DMSO and then dilute it in a vehicle containing agents like PEG300, Tween-80, and saline, or by using cyclodextrins such as SBE-β-CD.[7]
Troubleshooting Guide: this compound Solubility Issues
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | The concentration of this compound in the final aqueous solution exceeds its solubility limit. | 1. Decrease the final concentration of this compound. 2. Increase the percentage of co-solvents in the final formulation if your experimental system allows. 3. Use sonication or gentle warming to aid dissolution after dilution, but be cautious of potential degradation with excessive heat.[7] 4. Prepare fresh dilutions immediately before use to minimize the time for precipitation to occur. |
| Cloudiness or turbidity in the prepared solution. | Incomplete dissolution or formation of fine precipitates. | 1. Ensure the initial DMSO stock is fully dissolved. Use gentle warming or vortexing if necessary. 2. Add the DMSO stock to the aqueous buffer slowly while vortexing to promote rapid mixing and prevent localized high concentrations. 3. Filter the final solution through a 0.22 µm filter to remove any undissolved particles. |
| Inconsistent experimental results. | Degradation of this compound in solution or variability in solution preparation. | 1. Store DMSO stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[7] 2. Prepare fresh working dilutions for each experiment. 3. Protect stock solutions from light. |
Quantitative Solubility Data
Direct quantitative data for this compound's solubility in simple aqueous buffers is limited in publicly available literature. However, data from supplier protocols and studies on analogous compounds provide valuable guidance.
| Compound | Solvent/Formulation | Solubility | Notes |
| This compound | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (≥ 7.12 mM) | This formulation is intended for in vivo use.[7] |
| This compound | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (≥ 7.12 mM) | Another formulation for in vivo administration.[7] |
| Jasplakinolide | DMSO | ≥ 2 mg/mL (≥ 2.82 mM) | Stock solution concentration.[3] |
| Jasplakinolide | Ethanol | Soluble | [4][6][8] |
| Jasplakinolide | Methanol | Soluble | [4][6][8] |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
-
Weighing: Accurately weigh the required amount of this compound powder.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., 37°C) can be used to aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C or -80°C, protected from light.
Preparation of this compound Working Solution for Cell Culture (e.g., 10 µM)
-
Thaw Stock: Thaw a single aliquot of the 10 mM this compound stock solution.
-
Serial Dilution: Perform a serial dilution of the stock solution in pre-warmed cell culture medium to reach the final desired concentration of 10 µM. For example, add 1 µL of the 10 mM stock to 999 µL of cell culture medium.
-
Mixing: Gently mix the working solution by pipetting up and down.
-
Application: Add the working solution to your cell cultures immediately. Ensure the final DMSO concentration is not cytotoxic.
This compound Signaling Pathway
This compound has been shown to target MTA3. While the direct downstream effects of this interaction on the mTOR pathway are still being fully elucidated, MTA proteins are known to be components of the Nucleosome Remodeling and Deacetylase (NuRD) complex, which plays a crucial role in regulating gene expression. The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Cross-talk between different signaling pathways is common, and it is plausible that this compound's effect on MTA3 could indirectly influence mTOR signaling.
Below is a diagram illustrating a potential workflow for investigating the effects of this compound and a simplified schematic of the PI3K/Akt/mTOR pathway that may be affected.
Experimental workflow for studying this compound's effects.
This compound targeting MTA3 and its potential influence on the PI3K/Akt/mTOR pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. The Ras-ERK and PI3K-mTOR Pathways: Cross-talk and Compensation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. researchgate.net [researchgate.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Troubleshooting Jasplakin-induced Cell Morphology Changes
A Note on Compound Terminology: You have searched for "Jaspamycin." It is important to clarify that the compound widely known for inducing actin polymerization and significant cell morphology changes is Jasplakinolide . Recent literature has identified a different molecule named "this compound" with an unrelated mechanism of action (targeting MTA3 in cancer cells). This guide will focus on troubleshooting experiments involving Jasplakinolide , as its effects align with the query on cell morphology alterations.
Frequently Asked Questions (FAQs)
Q1: What is Jasplakinolide and how does it affect cell morphology?
A1: Jasplakinolide is a cell-permeable cyclodepsipeptide derived from a marine sponge. It is a potent inducer of actin polymerization and a stabilizer of filamentous actin (F-actin).[1][2] Its primary mechanism involves binding to F-actin, competitively with phalloidin, which enhances nucleation of new actin filaments and stabilizes existing ones.[1][2][3] This disruption of the natural actin dynamics leads to dramatic changes in cell morphology, including:
-
Formation of actin aggregates or masses in the cytoplasm.[4][5]
-
Disruption of normal stress fibers.[5]
-
Changes in cell shape, often leading to cell rounding and reduced adhesion.[6][7]
Q2: What is the recommended concentration range and incubation time for Jasplakinolide treatment?
A2: The optimal concentration and incubation time are highly cell-type dependent and need to be determined empirically.[9] However, a general starting point is:
-
Concentration: 50 nM to 1 µM.[1][9] Lower concentrations (50-200 nM) are often sufficient to observe effects on the actin cytoskeleton, while higher concentrations (>1 µM) can lead to cytotoxicity.[1]
-
Incubation Time: 10 minutes to 24 hours.[1][9] Short incubation times (10-60 minutes) are typically enough to induce morphological changes.[1]
Q3: How should I prepare and store Jasplakinolide?
A3: Jasplakinolide is typically dissolved in an organic solvent like DMSO or methanol to create a stock solution.
-
Preparation: Prepare a 1 mM stock solution in anhydrous DMSO or methanol.[1][9]
-
Storage: Store the stock solution in aliquots at -20°C, protected from light and moisture.[1][9] Avoid repeated freeze-thaw cycles.[1] Working solutions should be freshly prepared in culture medium or buffer before each experiment.[1]
Q4: Can I use fluorescently labeled phalloidin to visualize actin filaments after Jasplakinolide treatment?
A4: This can be problematic. Jasplakinolide and phalloidin compete for the same binding site on F-actin.[1][3][10] Therefore, Jasplakinolide treatment can prevent or reduce the binding of fluorescently labeled phalloidin, leading to inaccurate visualization of the actin cytoskeleton.[10] If you need to visualize actin filaments after Jasplakinolide treatment, consider using an anti-actin antibody.[10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable change in cell morphology. | 1. Concentration is too low: Different cell lines have varying sensitivities to Jasplakinolide.[1] 2. Incubation time is too short. 3. Degraded Jasplakinolide: Improper storage or repeated freeze-thaw cycles can degrade the compound.[1] 4. Batch-to-batch variability: Different lots of Jasplakinolide may have varying potency.[10] | 1. Perform a dose-response experiment: Titrate the concentration of Jasplakinolide (e.g., 50 nM, 100 nM, 200 nM, 500 nM, 1 µM).[1] 2. Perform a time-course experiment: Observe cells at different time points (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr). 3. Use a fresh aliquot of Jasplakinolide stock solution. 4. Titrate each new lot of Jasplakinolide to determine its effective concentration. [10] |
| High levels of cell death or cytotoxicity. | 1. Concentration is too high: Concentrations above 1 µM can be cytotoxic to many cell types.[1] 2. Prolonged incubation time: Long exposure to Jasplakinolide can induce apoptosis.[8] | 1. Lower the concentration of Jasplakinolide. Start with a lower concentration range (e.g., 50-200 nM).[1] 2. Reduce the incubation time. For morphological studies, short incubations (10-30 minutes) are often sufficient.[1] 3. Perform a cell viability assay (e.g., Trypan Blue exclusion, MTT assay) to determine the cytotoxic threshold for your specific cell line. |
| Inconsistent or unexpected morphological changes. | 1. Cell density: The effect of Jasplakinolide can be dependent on cell confluence. For instance, at low density, it may cause cell rounding, while at high density, this effect might be less pronounced.[7] 2. Cell-type specific responses: Different cell types will respond differently to actin disruption. | 1. Standardize cell seeding density for all experiments. 2. Carefully document the specific morphological changes observed in your cell line and compare them to published data for similar cell types. |
| Difficulty visualizing actin filaments with phalloidin staining. | Competitive binding: Jasplakinolide and phalloidin compete for the same binding site on F-actin.[1][3][10] | 1. Use an alternative visualization method: Stain with a monoclonal anti-actin antibody.[10] 2. Optimize staining protocol: If you must use phalloidin, you may need to use a higher concentration of the phalloidin conjugate, but be aware that the staining may still not be representative of the true actin organization. |
Quantitative Data Summary
The effects of Jasplakinolide are dose- and time-dependent. Below is a summary of reported quantitative data from various studies.
| Cell Line | Concentration | Incubation Time | Observed Effect | Reference |
| REF52 (Rat Embryonic Fibroblasts) | 50 nM | 2 hours | Slight increase in fluorescence intensity of F-actin bundles in the cell center. | [5] |
| REF52 (Rat Embryonic Fibroblasts) | 100 nM | 2 hours | Formation of actin aggregates at the perinuclear region. | [5] |
| REF52 (Rat Embryonic Fibroblasts) | 200 nM | 2 hours | Disappearance of stress fibers and formation of large actin masses. | [5] |
| REF52 (Rat Embryonic Fibroblasts) | 50 nM | 24 hours | Appearance of large masses of F-actin. | [4] |
| REF52 (Rat Embryonic Fibroblasts) | 200 nM | 24 hours | Formation of large actin masses and multinucleated cells. | [5] |
| Jurkat T cells | 2 µg/mL (~2.8 µM) | 48 hours | Chromatin condensation and DNA fragmentation (apoptosis). | [8] |
| MDA-MB-231 (Breast Cancer Cells) | Subtoxic doses | Not specified | Change from flat, spindle shape to round, weakly adherent forms. | [6] |
| Late Endothelial Progenitor Cells | 200 nM | 15 minutes | Increased cortical actin filaments. | [11] |
| Late Endothelial Progenitor Cells | 200 nM | 30 minutes | Patchy appearance of actin in the cytoplasm. | [11] |
Experimental Protocols
Protocol 1: General Procedure for Jasplakinolide Treatment and Morphological Analysis
-
Cell Seeding: Plate cells on sterile glass coverslips in a multi-well plate at a desired density and allow them to adhere overnight.
-
Preparation of Jasplakinolide Working Solution: Dilute the 1 mM Jasplakinolide stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 100 nM).
-
Treatment: Remove the culture medium from the wells and replace it with the medium containing Jasplakinolide.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for the desired period (e.g., 30 minutes).
-
Fixation: After incubation, gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Staining: Wash the cells three times with PBS. If staining for actin with an antibody, proceed with blocking and primary/secondary antibody incubations according to the manufacturer's protocol. If staining for the nucleus, incubate with a DAPI or Hoechst solution.
-
Mounting and Imaging: Wash the cells three times with PBS. Mount the coverslips on microscope slides using an appropriate mounting medium. Image the cells using fluorescence microscopy.
Protocol 2: Assessing Jasplakinolide-Induced Cytotoxicity using Trypan Blue Exclusion
-
Cell Seeding: Plate cells in a multi-well plate at a consistent density.
-
Treatment: Treat cells with a range of Jasplakinolide concentrations (e.g., 50 nM to 5 µM) and a vehicle control (DMSO) for a set period (e.g., 24 hours).
-
Cell Harvesting: After incubation, collect the culture medium (which may contain detached, dead cells) and detach the adherent cells using trypsin. Combine the collected medium and the detached cells.
-
Staining: Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution.
-
Counting: Load the mixture into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculation: Calculate the percentage of viable cells for each treatment condition.
Visualizations
References
- 1. actinomycind.com [actinomycind.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. researchgate.net [researchgate.net]
- 5. jkip.kit.edu [jkip.kit.edu]
- 6. Jasplakinolide Attenuates Cell Migration by Impeding Alpha-1-syntrophin Protein Phosphorylation in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Jasplakinolide induces primary cilium formation through cell rounding and YAP inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Jasplakinolide Induces Apoptosis in Various Transformed Cell Lines by a Caspase-3-Like Protease-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Actin Stabilization by Jasplakinolide Affects the Function of Bone Marrow-Derived Late Endothelial Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
Jaspamycin Cytotoxicity in Normal Cells: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs for managing Jaspamycin's cytotoxic effects on normal cells during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity in normal cells?
A1: this compound's primary mechanism of cytotoxicity involves the potent stabilization of filamentous actin (F-actin). This disruption of normal actin dynamics interferes with essential cellular processes such as cell division, migration, and morphology, ultimately leading to the induction of apoptosis (programmed cell death).[1][2] Transformed or cancerous cell lines have been observed to be more susceptible to this compound-induced apoptosis than normal, non-transformed cells.[1]
Q2: At what concentrations does this compound typically exhibit cytotoxicity in normal cells?
A2: The cytotoxic concentration of this compound and its analog Jasplakinolide can vary significantly depending on the cell type and exposure time. While extensive data on a wide range of normal human cell lines is limited, some studies provide insights. For instance, Jasplakinolide has been shown to inhibit the proliferation of human umbilical vein endothelial cells (HUVECs) at nanomolar concentrations. It is crucial to determine the IC50 value for your specific normal cell line of interest.
Q3: How can I assess this compound's cytotoxicity in my normal cell line?
A3: A common and reliable method to assess cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability. A detailed protocol for the MTT assay is provided in the "Experimental Protocols" section below.
Q4: Are there any known methods to reduce this compound's cytotoxicity in normal cells while maintaining its effect on target (e.g., cancer) cells?
A4: One potential strategy is to exploit the differential sensitivity between normal and cancer cells. Since cancer cells are often more sensitive to this compound, it may be possible to use a concentration that is cytotoxic to cancer cells but has a minimal effect on normal cells.[1] Additionally, exploring co-treatment strategies with cytoprotective agents could be a viable approach, although specific data for this compound is limited. General strategies for protecting normal cells from chemotherapy-induced cytotoxicity include the use of antioxidants or agents that induce a temporary cell cycle arrest in normal cells.[3]
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| High variability in cytotoxicity assay results. | Inconsistent cell seeding density. | Ensure a uniform single-cell suspension before seeding. Use a hemocytometer or automated cell counter for accurate cell counts. |
| Pipetting errors during reagent addition. | Use calibrated pipettes and be consistent with your technique. For multi-well plates, consider using a multi-channel pipette. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. | |
| Unexpectedly high cytotoxicity in normal cells at low this compound concentrations. | Cell line is particularly sensitive to actin disruption. | Perform a thorough dose-response curve starting from very low concentrations (pM range) to accurately determine the IC50. |
| Incorrect this compound concentration. | Verify the stock solution concentration and ensure proper dilution calculations. | |
| Contamination of cell culture. | Regularly check for mycoplasma and other microbial contamination. | |
| Difficulty in observing a clear dose-response relationship. | This compound concentration range is too narrow or too broad. | Test a wider range of concentrations, typically spanning several orders of magnitude (e.g., 1 nM to 10 µM). |
| Insufficient incubation time. | The cytotoxic effects of this compound may be time-dependent. Conduct time-course experiments (e.g., 24, 48, 72 hours) to determine the optimal endpoint. |
Quantitative Data
Table 1: IC50 Values of this compound and its Analog Jasplakinolide in Various Cell Lines
| Compound | Cell Line | Cell Type | IC50 | Reference |
| Jasplakinolide | PC-3 | Human Prostate Carcinoma | 35 nM | [2][4] |
| Jasplakinolide | LNCaP | Human Prostate Carcinoma | 41 nM | [5] |
| Jasplakinolide | TSU-Pr1 | Human Prostate Carcinoma | 170 nM | [5] |
| Jasplakinolide | HUVEC | Human Umbilical Vein Endothelial Cells | ~9 nM (proliferation inhibition) | [6] |
| This compound | HepG2 | Human Hepatocellular Carcinoma | Not explicitly stated, but effective at 5 nM | [7] |
| This compound | Hepa1-6 | Murine Hepatocellular Carcinoma | Not explicitly stated, but effective at 5 nM | [7] |
Experimental Protocols
Protocol 1: Assessing this compound Cytotoxicity using the MTT Assay
This protocol provides a general framework for determining the cytotoxicity of this compound in a normal adherent cell line.
Materials:
-
This compound stock solution (in a suitable solvent like DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a wide range of concentrations (e.g., from 1 nM to 10 µM).
-
Include a vehicle control (medium with the same concentration of the solvent used for this compound, e.g., 0.1% DMSO).
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or control medium.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Signaling Pathways and Workflows
This compound-Induced Apoptosis Signaling Pathway
This compound stabilizes F-actin, which is believed to be a key initiating event in the apoptotic cascade. This disruption of the actin cytoskeleton can lead to the activation of the intrinsic (mitochondrial) pathway of apoptosis. Key players in this pathway include the Bcl-2 family of proteins, which regulate mitochondrial outer membrane permeabilization, and caspases, which are the executioners of apoptosis.
Experimental Workflow for Assessing Cytotoxicity
The following diagram illustrates a typical workflow for evaluating the cytotoxic effects of this compound on a normal cell line.
Logical Relationship for Managing Cytotoxicity
This diagram outlines a logical approach to developing a strategy for managing this compound's cytotoxicity in normal cells.
References
- 1. Jasplakinolide Induces Apoptosis in Various Transformed Cell Lines by a Caspase-3-Like Protease-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. oncotarget.com [oncotarget.com]
- 4. The actin cytoskeleton as a sensor and mediator of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Jasplakinolide's inhibition of the growth of prostate carcinoma cells in vitro with disruption of the actin cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of this compound from marine-derived natural product based on MTA3 to inhibit hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
Jaspamycin Stability in DMSO at -20°C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability of Jaspamycin when stored in Dimethyl Sulfoxide (DMSO) at -20°C. The information is presented in a question-and-answer format to address common concerns and provide clear protocols for experimental validation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound in DMSO?
Q2: How can I determine the stability of my specific this compound-DMSO stock?
To ensure the integrity of your this compound stock solution over time, it is highly recommended to perform a stability study. This typically involves analyzing the purity and concentration of the compound at different time points using a reliable analytical method like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). A detailed protocol for such a study is provided below.
Q3: What are the potential degradation products of this compound in DMSO?
The specific degradation pathways of this compound in DMSO have not been extensively documented. However, potential degradation can occur through hydrolysis if moisture is present in the DMSO, or through reactions with DMSO itself or its impurities, especially if not stored properly. Analytical techniques such as LC-MS/MS can be employed to identify and characterize any potential degradation products.
Q4: Are there any alternatives to DMSO for storing this compound?
While DMSO is a common solvent for many compounds due to its high solubilizing power, the choice of solvent can impact compound stability. If stability issues are observed in DMSO, other anhydrous polar aprotic solvents could be tested. However, any alternative solvent would require its own stability validation. For many cell-based assays, DMSO is the preferred solvent for initial stock solutions due to its miscibility with aqueous media at low concentrations.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of biological activity of this compound in assays. | Compound degradation due to improper storage (e.g., multiple freeze-thaw cycles, moisture contamination, extended storage). | Prepare fresh dilutions from a new aliquot of the stock solution. If the problem persists, perform a stability analysis of the stock solution using HPLC-MS. |
| Precipitate observed in the this compound-DMSO stock upon thawing. | The concentration of this compound may exceed its solubility limit in DMSO at lower temperatures. | Gently warm the vial to 37°C and vortex to redissolve the compound completely before use. Ensure the solution is clear before making dilutions. |
| Inconsistent experimental results using the same this compound stock. | Inhomogeneous solution after thawing or degradation of the compound. | Ensure the stock solution is completely thawed and mixed thoroughly before each use. Avoid repeated freeze-thaw cycles by using single-use aliquots. |
Experimental Protocol: Assessing this compound Stability in DMSO
This protocol outlines a general method for determining the stability of this compound in DMSO at -20°C using HPLC-MS.
Objective: To quantify the percentage of intact this compound remaining in a DMSO solution after storage at -20°C over a defined period.
Materials:
-
This compound
-
Anhydrous DMSO
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (FA)
-
Autosampler vials
-
HPLC system coupled with a Mass Spectrometer (MS)
Procedure:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in anhydrous DMSO.
-
Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration (e.g., 10 µM) with an appropriate solvent (e.g., 50:50 ACN:water with 0.1% FA). Analyze this sample by HPLC-MS to determine the initial peak area of this compound. This will serve as the baseline (100% integrity).
-
Storage: Aliquot the remaining stock solution into several single-use vials and store them at -20°C.
-
Time-Point Analysis: At predetermined time points (e.g., 1 week, 2 weeks, 1 month, 3 months, 6 months), retrieve one aliquot from the -20°C storage.
-
Sample Preparation for Analysis: Allow the aliquot to thaw completely at room temperature and vortex gently to ensure homogeneity. Prepare a dilution identical to the one made for the T=0 analysis.
-
HPLC-MS Analysis: Analyze the sample using the same HPLC-MS method as the T=0 sample.
-
Data Analysis:
-
Integrate the peak area of the this compound peak at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 peak area using the following formula:
-
-
Data Presentation: Summarize the results in a table.
Quantitative Data Summary (Hypothetical)
| Time Point | Storage Condition | % this compound Remaining (Mean ± SD, n=3) |
| T=0 | -20°C | 100% |
| 1 Month | -20°C | 98.5% ± 1.2% |
| 3 Months | -20°C | 95.2% ± 2.1% |
| 6 Months | -20°C | 91.8% ± 2.5% |
| 12 Months | -20°C | 85.3% ± 3.4% |
Signaling Pathways and Experimental Workflows
This compound has been identified as a modulator of key signaling proteins, including Metastasis-Associated protein 3 (MTA3) and Protein Kinase A (PKA).[5]
This compound Stability Assessment Workflow
Caption: Workflow for assessing this compound stability in DMSO.
This compound's Effect on the PKA Signaling Pathway
This compound is a potent activator of PKA.[5] This diagram illustrates a simplified pathway of PKA activation and its downstream effects, which can be initiated by this compound.
Caption: this compound-mediated activation of the PKA signaling pathway.
Inferred Signaling Pathway of this compound Targeting MTA3 in Hepatocellular Carcinoma
This compound has been identified as an inhibitor of MTA3 activity, which has implications for cancer treatment, particularly in hepatocellular carcinoma where MTA3 can act as a tumor suppressor.[5]
Caption: Inferred pathway of this compound's inhibition of MTA3 in cancer.
References
preventing Jaspamycin precipitation in culture medium
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Jaspamycin in culture medium.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is readily soluble in Dimethyl Sulfoxide (DMSO).[1] It is recommended to prepare a high-concentration stock solution in DMSO.
Q2: How should I prepare and store a this compound stock solution?
A2: Prepare a stock solution of this compound in 100% DMSO.[2] For example, to make a 10 mM stock solution, dissolve the appropriate mass of this compound in DMSO. Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]
Q3: Why does this compound precipitate when I add it to my cell culture medium?
A3: this compound, like many organic compounds, is poorly soluble in aqueous solutions such as cell culture medium.[3] When a concentrated DMSO stock solution of this compound is diluted into the aqueous environment of the medium, the compound can crash out of solution, leading to precipitation. This is a common issue with compounds that are soluble in organic solvents but not in water.[2][4][5]
Q4: What is the maximum recommended final concentration of DMSO in the culture medium?
A4: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%.[2] Many cell lines can tolerate up to 1% DMSO, but it is crucial to include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments to account for any effects of the solvent itself.[2][5]
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent this compound precipitation in your cell culture experiments.
Issue: this compound precipitates upon dilution in culture medium.
Root Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Poor Aqueous Solubility | This compound is inherently poorly soluble in aqueous environments like cell culture media.[3] | Follow the "Step-by-Step Protocol for Preparing this compound Working Solution" below to ensure proper dilution. |
| High Final Concentration | The desired final concentration of this compound in the medium may exceed its solubility limit in that specific medium. | Determine the maximum non-precipitating concentration of this compound in your specific culture medium using the "Experimental Protocol to Determine Maximum Solubility" provided below. |
| Incorrect Dilution Technique | Adding the DMSO stock directly to a large volume of medium without proper mixing can cause localized high concentrations and immediate precipitation. | Pre-warm the culture medium and add the this compound stock drop-wise while gently vortexing or swirling the tube to ensure rapid and thorough mixing.[2] |
| Presence of Serum | Components in fetal bovine serum (FBS) or other supplements can sometimes interact with the compound, affecting its solubility. | If using serum-containing medium, add the this compound stock to the complete medium (with serum) rather than to the basal medium first. Serum proteins can sometimes help to stabilize the compound.[2] |
| pH of the Medium | The pH of the culture medium can influence the solubility of some compounds.[6][7] | Ensure your culture medium is properly buffered and at the correct physiological pH (typically 7.2-7.4). |
| Temperature | Temperature can affect solubility.[8] | Pre-warm the culture medium to 37°C before adding the this compound stock solution. |
Experimental Protocols
Step-by-Step Protocol for Preparing this compound Working Solution
This protocol is designed to minimize precipitation when diluting a DMSO stock of this compound into culture medium.
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% sterile DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Pre-warm Culture Medium: Warm the required volume of your complete cell culture medium (containing serum and other supplements) to 37°C in a water bath.
-
Calculate Dilution: Determine the volume of the this compound stock solution needed to achieve your desired final concentration. Ensure the final DMSO concentration remains below 0.5%.
-
Perform Serial Dilutions (if necessary): For very low final concentrations, it may be beneficial to perform an intermediate dilution of the stock in DMSO or culture medium.
-
Add this compound to Medium: While gently vortexing or swirling the tube of pre-warmed medium, add the calculated volume of this compound stock solution drop-by-drop. This ensures rapid dispersal and prevents localized high concentrations.
-
Visual Inspection: After addition, visually inspect the medium for any signs of precipitation (cloudiness, visible particles). If precipitation is observed, refer to the troubleshooting guide.
-
Add to Cells: Immediately add the this compound-containing medium to your cells.
Experimental Protocol to Determine Maximum Solubility in Culture Medium
This experiment will help you determine the highest concentration of this compound that can be achieved in your specific culture medium without precipitation.
-
Prepare Serial Dilutions: Prepare a series of dilutions of your this compound DMSO stock in your complete culture medium. For example, you could test final concentrations ranging from 1 µM to 50 µM.
-
Incubate: Incubate the tubes at 37°C for a period that mimics your experimental conditions (e.g., 24, 48, or 72 hours).
-
Observe for Precipitation: At regular intervals, visually inspect the tubes for any signs of precipitation. You can also measure the absorbance of the solutions at 600 nm; an increase in absorbance over time can indicate precipitation.
-
Determine Maximum Solubility: The highest concentration that remains clear throughout the incubation period is your maximum working concentration for that specific medium.
Visualizations
Caption: Workflow for preparing this compound working solutions.
Caption: Decision tree for troubleshooting this compound precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. research.rug.nl [research.rug.nl]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ijnrd.org [ijnrd.org]
- 7. jbino.com [jbino.com]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Technical Support Center: Jaspamycin-Based Probes in Live-Cell Imaging
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing phototoxicity and troubleshooting common issues when using Jaspamycin-based fluorescent probes, such as SiR-actin, for live-cell imaging of the actin cytoskeleton.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in live-cell imaging?
This compound is a naturally occurring cyclic peptide that binds to and stabilizes F-actin. In live-cell imaging, it is often conjugated to a fluorophore, such as the silicon rhodamine (SiR) dye, creating probes like SiR-actin. These probes are cell-permeable and allow for the visualization of F-actin dynamics in living cells.[1][2][3]
Q2: What is phototoxicity and why is it a concern when using this compound-based probes?
Phototoxicity is cell damage or death caused by light exposure, particularly in the presence of a fluorescent molecule (photosensitizer). During fluorescence microscopy, the excitation light can interact with the fluorescent probe and other cellular components to generate reactive oxygen species (ROS).[4][5] These ROS can damage cellular structures, disrupt normal cellular processes, and ultimately lead to cell death, compromising the validity of experimental results.[5][6][7]
Q3: What are the common signs of phototoxicity in live-cell imaging experiments?
Common indicators of phototoxicity include:
-
Morphological Changes: Cell shrinkage, blebbing, or rounding.[8]
-
Altered Dynamics: Changes in actin cytoskeleton dynamics, such as the depolymerization of actin cables.[4]
-
Reduced Cell Viability: Increased rates of apoptosis or necrosis.
-
Photobleaching: Rapid fading of the fluorescent signal.[9]
-
Functional Impairment: Alterations in normal cellular processes like cell migration or division.[8]
Q4: Can the concentration of the this compound-based probe contribute to cytotoxicity?
Yes, at higher concentrations, this compound and its derivatives can significantly impact actin dynamics, independent of phototoxicity.[1] It is crucial to use the lowest effective concentration to minimize any pharmacological effects on the actin cytoskeleton.
Troubleshooting Guide
This guide addresses specific issues that may arise during live imaging with this compound-based probes.
| Problem | Potential Cause | Recommended Solution |
| Rapid photobleaching and signs of cell stress (e.g., blebbing, cell rounding). | Excessive light exposure. | - Reduce the excitation light intensity to the lowest level that provides a detectable signal.[10][11] - Increase the camera exposure time while proportionally decreasing the light intensity.[12] - Reduce the frequency of image acquisition (increase the time interval between images). - Use a more sensitive camera to allow for lower light levels.[12] |
| Altered actin dynamics even at low light exposure. | High concentration of the this compound-based probe. | - Perform a concentration titration to determine the lowest effective probe concentration that provides adequate signal-to-noise. - Refer to the manufacturer's guidelines for recommended concentration ranges. |
| High background fluorescence. | Non-specific binding of the probe or excess probe in the medium. | - Ensure proper washing steps after probe incubation to remove unbound probe. - Optimize the probe incubation time. - Use a fluorogenic probe like SiR-actin, which only becomes highly fluorescent upon binding to its target.[2][3] |
| No or very weak fluorescent signal. | Incorrect filter sets or imaging settings. | - Verify that the excitation and emission filters match the spectral properties of the fluorophore. - Ensure the objective is properly aligned and focused.[11] |
| Low probe concentration. | - Increase the probe concentration, being mindful of potential cytotoxic effects at higher concentrations. | |
| Cell type-specific issues (e.g., poor probe uptake). | - Consult literature for protocols specific to your cell type. - Consider alternative methods for labeling actin, such as fluorescent protein tags (e.g., Lifeact-GFP), though these also have their own set of considerations.[4] |
Experimental Protocols
Protocol 1: Determining Optimal this compound-Based Probe Concentration
This protocol outlines a method for identifying the lowest effective concentration of a this compound-based probe to minimize artifacts.
-
Cell Seeding: Plate cells on a glass-bottom dish suitable for live-cell imaging and allow them to adhere and grow to the desired confluency.
-
Concentration Gradient: Prepare a series of probe concentrations (e.g., 50 nM, 100 nM, 250 nM, 500 nM, 1 µM).
-
Incubation: Replace the culture medium with a medium containing the different probe concentrations and incubate according to the manufacturer's instructions. Include a vehicle-only control (e.g., DMSO).
-
Washing: Gently wash the cells with fresh, pre-warmed imaging medium to remove any unbound probe.
-
Imaging: Image the cells using consistent, low-light imaging settings across all concentrations.
-
Analysis: Evaluate the signal-to-noise ratio and assess cell morphology and actin dynamics at each concentration. Select the lowest concentration that provides a satisfactory signal without inducing noticeable artifacts in actin organization or cell health.
Protocol 2: Minimizing Phototoxicity During Time-Lapse Imaging
This protocol provides a workflow for setting up a time-lapse experiment to reduce phototoxicity.
-
Sample Preparation: Prepare cells with the optimal concentration of the this compound-based probe as determined in Protocol 1.
-
Microscope Setup:
-
Use an environmental chamber to maintain optimal temperature (37°C), CO2 (5%), and humidity.[8]
-
Select an objective with the appropriate numerical aperture for your desired resolution.
-
-
Initial Focusing: Locate the cells of interest using brightfield or DIC to minimize fluorescent light exposure.
-
Image Acquisition Settings:
-
Excitation Intensity: Start with the lowest possible laser or LED power.
-
Exposure Time: Use the shortest exposure time that provides a clear image. If the signal is weak, consider increasing the camera gain or binning before increasing exposure time or light intensity.[8]
-
Time Interval: Set the longest possible time interval between acquisitions that will still capture the dynamics of interest.
-
-
Control for Phototoxicity: Image a control region of unstained cells under the same conditions to monitor for any light-induced morphological changes.
-
Time-Lapse Acquisition: Begin the time-lapse experiment.
-
Post-Acquisition Analysis: Analyze the images for signs of phototoxicity as described in the FAQs.
Quantitative Data Summary
The following tables provide general guidelines for imaging conditions to minimize phototoxicity. Exact parameters will need to be optimized for your specific cell type, probe, and microscope system.
Table 1: Recommended Starting Concentrations for this compound-Based Probes
| Probe Type | Typical Concentration Range | Notes |
| SiR-actin | 50 nM - 1 µM | Higher concentrations can alter actin dynamics.[1] Start with a low concentration and titrate up as needed. |
Table 2: General Imaging Parameter Guidelines to Reduce Phototoxicity
| Parameter | Guideline | Rationale |
| Excitation Light Intensity | As low as possible | Reduces the rate of fluorophore excitation and subsequent ROS production. |
| Exposure Time | < 500 ms | Minimizes the duration of light exposure per image.[8] |
| Image Acquisition Interval | As long as feasible | Reduces the cumulative light dose over the course of the experiment. |
| Binning | 2x2 or 4x4 | Increases signal-to-noise, allowing for lower exposure times, at the cost of some spatial resolution.[8] |
| Microscopy Technique | Confocal, Spinning Disk, or Lightsheet | Techniques like spinning disk and lightsheet microscopy can reduce out-of-focus illumination and phototoxicity compared to traditional widefield or point-scanning confocal microscopy.[1] |
Visualizations
Caption: Workflow for live-cell imaging with this compound-based probes.
Caption: Simplified mechanism of phototoxicity in fluorescence microscopy.
References
- 1. Super-Resolution Imaging Approaches for Quantifying F-Actin in Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. researchgate.net [researchgate.net]
- 4. Imaging the actin cytoskeleton in live budding yeast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phototoxicity: Its Mechanism and Animal Alternative Test Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Harnessing artificial intelligence to reduce phototoxicity in live imaging – Turku Bioscience Centre [bioscience.fi]
- 7. researchgate.net [researchgate.net]
- 8. Long-term Live-cell Imaging to Assess Cell Fate in Response to Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimizing Long-Term Live Cell Imaging | Springer Nature Experiments [experiments.springernature.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Cell Imaging Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 12. line-a.co.il [line-a.co.il]
Validation & Comparative
Jaspamycin vs. Phalloidin: A Comparative Guide to F-Actin Staining
For Researchers, Scientists, and Drug Development Professionals
The visualization of filamentous actin (F-actin) is fundamental to understanding a vast array of cellular processes, from cell motility and division to intracellular transport and structural integrity. For decades, phalloidin, a bicyclic peptide toxin from the Amanita phalloides mushroom, has been the gold standard for fluorescently labeling F-actin in fixed cells. However, the marine sponge-derived cyclodepsipeptide, Jaspamycin (also known as Jasplakinolide), has emerged as a valuable alternative, particularly for its utility in living cells. This guide provides a comprehensive comparison of this compound and phalloidin for F-actin staining, supported by experimental data and detailed protocols to aid researchers in selecting the optimal probe for their specific applications.
Mechanism of Action: Stabilizing the Actin Filament
Both this compound and phalloidin exert their effects by binding to and stabilizing F-actin, thereby preventing its depolymerization. They share an overlapping binding site on the actin filament. However, recent structural studies have revealed subtle but significant differences in their mechanisms of action, which can influence experimental outcomes.
Phalloidin binds at the interface between F-actin subunits, locking them together and preventing the dissociation of actin monomers. Structurally, phalloidin binding stabilizes the ADP-bound state of the actin filament, maintaining a "closed" conformation of the D-loop of the actin monomer.
This compound also binds to F-actin and inhibits depolymerization. However, it induces a distinct conformational change, causing the D-loop of the actin monomer to adopt an "open" conformation, which mimics the ADP-Pi transition state. This difference in induced conformation can affect the binding of some actin-binding proteins.
Performance Comparison: this compound vs. Phalloidin
The choice between this compound and phalloidin depends on the specific experimental requirements. The following table summarizes key performance characteristics based on available data.
| Feature | This compound (Jasplakinolide) | Phalloidin |
| Binding Affinity (Kd) | ~15 nM[1][2] | ~36 nM[3][4] |
| Cell Permeability | Cell-permeant[5] | Generally not cell-permeant; requires fixation and permeabilization[6] |
| Live-Cell Imaging | Suitable for live-cell imaging[5] | Not suitable for live-cell imaging without microinjection[6][7] |
| Effect on Actin Conformation | Induces an "open" D-loop conformation (ADP-Pi like state)[8] | Stabilizes a "closed" D-loop conformation (ADP state)[8] |
| F-Actin Stabilization | Potent stabilizer, may provide greater thermal stability than phalloidin | Potent stabilizer[9] |
| Toxicity | Cytotoxic at higher concentrations[1] | Toxic, especially when introduced into the cytoplasm[9] |
| Availability | Commercially available, including fluorescently labeled versions | Widely available from numerous suppliers in a vast array of fluorescent conjugates |
| Primary Application | Live-cell imaging of F-actin dynamics | High-resolution imaging of F-actin in fixed cells and tissues |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for F-actin staining using both this compound and phalloidin.
Protocol 1: F-Actin Staining in Live Cells Using Fluorescent this compound
This protocol provides a general guideline for staining F-actin in live cells with a fluorescently labeled this compound analog. Optimal concentrations and incubation times should be empirically determined for each cell type and experimental condition.
Materials:
-
Live cells cultured on an appropriate imaging dish or slide
-
Fluorescently labeled this compound (e.g., this compound-X-Fluorophore)
-
Pre-warmed cell culture medium
-
Live-cell imaging buffer (e.g., HBSS or phenol red-free medium)
-
Confocal or fluorescence microscope equipped for live-cell imaging
Procedure:
-
Cell Culture: Culture cells to the desired confluency on a suitable imaging vessel.
-
Preparation of Staining Solution: Prepare a working solution of fluorescent this compound in pre-warmed cell culture medium. A typical starting concentration is between 50 nM and 200 nM.
-
Cell Staining: Remove the existing culture medium from the cells and replace it with the this compound-containing medium.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 30 to 60 minutes. The optimal incubation time may vary.
-
Washing (Optional): For some probes and cell types, a brief wash with pre-warmed live-cell imaging buffer may reduce background fluorescence. However, due to the dynamic nature of binding in live cells, this step may not always be necessary or desirable.
-
Imaging: Mount the cells on the microscope stage, ensuring they are maintained at 37°C and 5% CO₂. Image the F-actin structures using the appropriate filter set for the chosen fluorophore.
Protocol 2: F-Actin Staining in Fixed Cells Using Fluorescent Phalloidin
This is a standard protocol for staining F-actin in fixed and permeabilized cells.
Materials:
-
Cells cultured on coverslips
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (methanol-free)
-
0.1% Triton X-100 in PBS
-
Fluorescently labeled phalloidin conjugate (e.g., Phalloidin-Alexa Fluor 488)
-
Bovine Serum Albumin (BSA) (optional, for blocking)
-
Mounting medium with antifade reagent
-
Fluorescence microscope
Procedure:
-
Fixation:
-
Gently wash the cells with PBS.
-
Fix the cells with 4% PFA in PBS for 10-20 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking (Optional):
-
To reduce non-specific background staining, incubate the cells with 1% BSA in PBS for 30 minutes at room temperature.
-
-
Phalloidin Staining:
-
Dilute the fluorescent phalloidin conjugate in PBS (or PBS with 1% BSA) to the manufacturer's recommended concentration (typically 1:40 to 1:1000).
-
Incubate the cells with the phalloidin solution for 20-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using a mounting medium containing an antifade reagent.
-
-
Imaging:
-
Image the stained F-actin using a fluorescence or confocal microscope with the appropriate filter sets.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for F-actin staining in fixed cells, as described in Protocol 2.
Conclusion
Both this compound and phalloidin are powerful tools for visualizing the F-actin cytoskeleton. Phalloidin remains an excellent and widely used choice for high-resolution imaging in fixed samples due to its high affinity, specificity, and the extensive range of available fluorescent conjugates. This compound, with its cell-permeant nature, offers a distinct advantage for researchers interested in studying the dynamic rearrangements of the actin cytoskeleton in living cells. The choice between these two probes should be guided by the specific biological question and the experimental system. By understanding their distinct mechanisms of action and performance characteristics, researchers can make an informed decision to best suit their research needs.
References
- 1. Jasplakinolide, a cytotoxic natural product, induces actin polymerization and competitively inhibits the binding of phalloidin to F-actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The dissociation of the phalloidin-actin complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. yeasenbio.com [yeasenbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparative analysis of tools for live cell imaging of actin network architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structural insights into actin filament recognition by commonly used cellular actin markers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phalloidin - Wikipedia [en.wikipedia.org]
A Comparative Guide to Jaspamycin and Latrunculin A: Modulators of Actin Dynamics
For Researchers, Scientists, and Drug Development Professionals
The actin cytoskeleton, a dynamic network of protein filaments, is fundamental to a multitude of cellular processes, including cell motility, division, and intracellular transport. The ability to manipulate actin dynamics is crucial for both basic research and the development of novel therapeutics. This guide provides a detailed comparison of two potent, naturally derived modulators of actin dynamics: Jaspamycin (also known as Jasplakinolide) and Latrunculin A. While both compounds target the actin cytoskeleton, they elicit opposing effects, making them invaluable tools for dissecting actin-dependent cellular functions.
At a Glance: this compound vs. Latrunculin A
| Feature | This compound (Jasplakinolide) | Latrunculin A |
| Primary Effect | Stabilizes F-actin, Promotes Polymerization | Sequesters G-actin, Inhibits Polymerization, Promotes Depolymerization |
| Mechanism of Action | Binds to the side of filamentous (F)-actin, mimicking the effect of phalloidin, and enhances nucleation of monomeric (G)-actin.[1][2] | Binds to monomeric (G)-actin in a 1:1 stoichiometry, preventing its incorporation into filaments.[3][4][5] |
| Binding Affinity (Kd) | ~15 nM for F-actin[2] | 0.1 µM for ATP-G-actin, 0.4 µM for ADP-Pi-G-actin, 4.7 µM for ADP-G-actin |
| Effect on Actin Filaments | Increases filament length and stability.[1] | Leads to rapid disassembly of existing filaments.[3][4] |
| Cellular Effects | Induces actin polymerization into amorphous masses in vivo, can disrupt existing actin structures, and inhibits cell migration.[1][6][7] | Disrupts the actin cytoskeleton, inhibits cell migration, and can induce apoptosis.[4][5] |
| Antiproliferative Activity (IC50) | 35 nM (PC3 prostate carcinoma cells)[2] | 95-166 nM (various cancer cell lines)[8] |
Mechanism of Action: A Tale of Two Opposites
This compound and Latrunculin A represent two distinct strategies for modulating the actin cytoskeleton. Their contrasting mechanisms are visualized in the signaling pathway diagram below.
This compound acts as an F-actin stabilizer . It binds to and stabilizes existing actin filaments, protecting them from depolymerization. Furthermore, it potently induces the polymerization of G-actin monomers, often leading to the formation of disorganized actin masses within the cell.[1] This stabilization effect can paradoxically lead to the disruption of delicate, highly organized actin structures like stress fibers.
In stark contrast, Latrunculin A is a potent inhibitor of actin polymerization . It achieves this by sequestering G-actin monomers, rendering them unavailable for addition to the growing ends of actin filaments.[3][4] This sequestration shifts the cellular equilibrium towards actin depolymerization, resulting in the rapid breakdown of the F-actin network.[4]
Quantitative Comparison of Effects
Direct comparative studies provide valuable insights into the relative potency and effects of these two compounds.
| Parameter | This compound (Jasplakinolide) | Latrunculin A | Cell Type/System | Reference |
| Effect on Actin Filament Length | Increased mean length to 13.57 µm | Decreased mean length to 4.89 µm | RPE-1 cells | [1] |
| Effect on Cell Migration | Significantly decreased mean speed | Not directly compared in this study | RPE-1 and MEF cells | [1] |
| Antiproliferative IC50 | 35 nM | 142 nM (A549), 142 nM (H522-T1), 142 nM (HT-29), 166 nM (U-937), 95 nM (MDA-MB-43) | PC3 prostate carcinoma cells vs. various cancer cell lines | [2][8] |
Experimental Protocols
In Vitro Actin Polymerization Assay (Pyrene Fluorescence)
This assay is a standard method to monitor the kinetics of actin polymerization in real-time. It utilizes actin monomers labeled with pyrene, a fluorescent probe whose fluorescence intensity increases significantly upon incorporation into the hydrophobic environment of an actin filament.
Objective: To quantitatively measure the effect of this compound and Latrunculin A on the rate and extent of actin polymerization.
Materials:
-
Pyrene-labeled G-actin
-
Unlabeled G-actin
-
G-buffer (e.g., 2 mM Tris-HCl, 0.2 mM ATP, 0.1 mM CaCl₂, 0.5 mM DTT, pH 8.0)
-
10x Polymerization Buffer (e.g., 500 mM KCl, 20 mM MgCl₂, 10 mM ATP)
-
This compound stock solution (in DMSO)
-
Latrunculin A stock solution (in DMSO)
-
DMSO (vehicle control)
-
Fluorometer and microplates
Procedure:
-
Preparation of Actin Monomers: Prepare a working solution of G-actin containing 5-10% pyrene-labeled actin in G-buffer on ice. The final actin concentration in the assay is typically in the low micromolar range.
-
Assay Setup: In a microplate, add the test compounds (this compound, Latrunculin A, or DMSO vehicle control) to the wells.
-
Initiation of Polymerization: To initiate polymerization, add the G-actin solution to the wells and immediately add 1/10th the volume of 10x Polymerization Buffer. Mix quickly and thoroughly.
-
Fluorescence Measurement: Immediately place the microplate in a pre-warmed fluorometer and begin recording the pyrene fluorescence intensity (Excitation: ~365 nm, Emission: ~407 nm) over time at regular intervals.
-
Data Analysis: Plot fluorescence intensity versus time. The rate of polymerization can be determined from the slope of the initial linear phase of the curve. The extent of polymerization is indicated by the plateau of the curve. Compare the curves obtained with this compound, Latrunculin A, and the DMSO control to determine their respective effects on polymerization kinetics.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay provides a straightforward method to assess the impact of this compound and Latrunculin A on cell migration.
Objective: To compare the inhibitory effects of this compound and Latrunculin A on the collective migration of a cell monolayer.
Materials:
-
Adherent cell line of interest (e.g., fibroblasts, epithelial cells)
-
Cell culture plates
-
Pipette tips or a specialized scratch tool
-
Cell culture medium with and without serum
-
This compound
-
Latrunculin A
-
Microscope with live-cell imaging capabilities
Procedure:
-
Cell Seeding: Seed cells in a culture plate and grow them to a confluent monolayer.
-
Creating the "Wound": Use a sterile pipette tip to create a uniform scratch or "wound" through the center of the monolayer.
-
Washing: Gently wash the cells with serum-free medium to remove dislodged cells.
-
Treatment: Add fresh medium containing the desired concentrations of this compound, Latrunculin A, or a vehicle control (DMSO).
-
Imaging: Place the plate on a microscope equipped with a stage-top incubator. Acquire images of the wound area at time 0 and at regular intervals (e.g., every 2-4 hours) for 24-48 hours.
-
Data Analysis: Measure the area of the wound at each time point using image analysis software. Calculate the rate of wound closure for each condition. Compare the migration rates of cells treated with this compound and Latrunculin A to the control.
Concluding Remarks
This compound and Latrunculin A are powerful and specific tools for manipulating the actin cytoskeleton. Their opposing mechanisms of action—stabilization versus destabilization—allow for a detailed investigation of the roles of actin polymerization and depolymerization in various cellular processes. The choice between these two compounds will depend on the specific research question. For instance, to study the effects of inhibiting actin filament turnover and stabilizing existing structures, this compound is the agent of choice. Conversely, to investigate the consequences of a loss of filamentous actin and the sequestration of actin monomers, Latrunculin A is the appropriate tool. By carefully considering their distinct effects and employing quantitative assays, researchers can effectively harness the power of these molecules to unravel the complexities of actin dynamics.
References
- 1. Frontiers | Actin stabilization in cell migration [frontiersin.org]
- 2. Actin stabilizing compounds show specific biological effects due to their binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Latrunculin A & B - Potent Actin Polymerization Inhibitors - Nordic Biosite [nordicbiosite.com]
- 4. researchgate.net [researchgate.net]
- 5. Latrunculins--novel marine macrolides that disrupt microfilament organization and affect cell growth: I. Comparison with cytochalasin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Jasplakinolide Attenuates Cell Migration by Impeding Alpha-1-syntrophin Protein Phosphorylation in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Latrunculin A (LAT-A), Actin polymerization inhibitor (CAS 76343-93-6) | Abcam [abcam.com]
Navigating Jaspamycin Resistance in Cancer: A Comparative Guide to Potential Mechanisms and Experimental Workflows
For Immediate Release
[City, State] – [Date] – While the marine-derived cyclodepsipeptide jaspamycin has shown promise as a potential anti-cancer agent due to its potent cytotoxic effects, a comprehensive understanding of the mechanisms by which cancer cells could develop resistance to this compound remains a critical area of investigation. To date, specific studies detailing acquired resistance to this compound in cancer cell lines are not extensively available in publicly accessible research. However, by examining its known mechanism of action—the stabilization of the actin cytoskeleton—and drawing parallels with resistance patterns observed for other actin-targeting drugs, we can construct a predictive framework for potential this compound resistance mechanisms.
This guide provides researchers, scientists, and drug development professionals with a comparative overview of these potential resistance mechanisms, supported by detailed experimental protocols and data presentation formats to guide future research in this area.
Comparing Potential this compound Resistance Mechanisms
The primary mechanism of action for this compound is its ability to bind to and stabilize filamentous actin (F-actin), leading to disruption of cellular processes reliant on actin dynamics, such as cell division, migration, and maintenance of cell shape. Consequently, resistance to this compound is likely to arise from alterations that either prevent the drug from reaching its target, modify the target itself, or activate compensatory signaling pathways that bypass the drug's effects.
The following table summarizes potential resistance mechanisms, the anticipated impact on this compound's efficacy (as would be measured by the half-maximal inhibitory concentration, IC50), and the key cellular components involved.
| Resistance Mechanism | Predicted Effect on this compound IC50 | Key Cellular Components Involved |
| Target Modification | High Increase | Mutations in actin-encoding genes (e.g., ACTB, ACTG1) altering the this compound binding site. |
| Increased Drug Efflux | Moderate to High Increase | Overexpression of ATP-binding cassette (ABC) transporters (e.g., ABCB1/MDR1, ABCC1/MRP1).[1] |
| Altered Actin Dynamics | Moderate Increase | Changes in the expression or activity of actin-binding proteins that counteract this compound-induced stabilization. |
| Activation of Bypass Pathways | Moderate Increase | Upregulation of signaling pathways that promote cell survival and proliferation despite actin disruption (e.g., MAPK/ERK, PI3K/Akt pathways). |
| Drug Sequestration | Low to Moderate Increase | Increased lysosomal compartment size or altered pH leading to sequestration of this compound away from its target. |
Experimental Protocols for Investigating this compound Resistance
To investigate these potential resistance mechanisms, a systematic approach involving the generation and characterization of this compound-resistant cancer cell lines is necessary.
Development of this compound-Resistant Cancer Cell Lines
Objective: To generate cancer cell lines with acquired resistance to this compound through continuous exposure to escalating drug concentrations.
Protocol:
-
Cell Line Selection: Begin with a cancer cell line known to be sensitive to this compound.
-
Initial IC50 Determination: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the initial IC50 of this compound for the parental cell line.
-
Chronic Drug Exposure: Culture the parental cells in the continuous presence of this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the this compound concentration in a stepwise manner.
-
Resistance Confirmation: Periodically determine the IC50 of the treated cell population. A significant increase in IC50 (typically >5-fold) compared to the parental line indicates the development of resistance.
-
Clonal Selection: Isolate single-cell clones from the resistant population to establish stable, homogenous resistant cell lines.
Characterization of Resistance Mechanisms
Once resistant cell lines are established, the following experiments can be performed to elucidate the underlying mechanisms of resistance.
A. Target Sequencing:
-
Objective: To identify mutations in actin genes that may prevent this compound binding.
-
Method: Isolate genomic DNA from both parental and resistant cell lines. Amplify and sequence the coding regions of actin genes (ACTB, ACTG1, etc.). Compare the sequences to identify any non-synonymous mutations present only in the resistant lines.
B. ABC Transporter Expression and Function:
-
Objective: To determine if increased drug efflux contributes to resistance.
-
Methods:
-
Quantitative PCR (qPCR) and Western Blotting: Measure the mRNA and protein levels of common ABC transporters (ABCB1, ABCC1, ABCG2) in parental and resistant cells.
-
Efflux Assays: Use fluorescent substrates of ABC transporters (e.g., rhodamine 123 for ABCB1) to measure efflux activity. A decrease in intracellular fluorescence in resistant cells, which can be reversed by known ABC transporter inhibitors (e.g., verapamil), would indicate increased efflux.
-
C. Analysis of Actin Dynamics:
-
Objective: To assess changes in the actin cytoskeleton and its regulatory proteins.
-
Methods:
-
Immunofluorescence: Stain parental and resistant cells with fluorescently labeled phalloidin to visualize F-actin organization.
-
Proteomics: Use mass spectrometry-based proteomics to compare the expression levels of actin-binding proteins between sensitive and resistant cells.
-
D. Signaling Pathway Analysis:
-
Objective: To identify activated bypass pathways.
-
Method: Perform western blotting to examine the phosphorylation status (as a marker of activation) of key proteins in survival and proliferation pathways, such as ERK, Akt, and their downstream targets.
Visualizing Experimental Workflows and Signaling Pathways
Clear visualization of experimental designs and biological pathways is crucial for understanding the complex processes of drug resistance.
Caption: Workflow for developing and characterizing this compound-resistant cancer cell lines.
Caption: this compound's mechanism and potential resistance pathways.
By proactively investigating these potential resistance mechanisms, the scientific community can better anticipate challenges in the clinical development of this compound and devise strategies to overcome them, ultimately working towards more effective and durable cancer therapies.
References
A Comparative Analysis of the Cytotoxic Properties of Jaspamycin and Its Analogs
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the cytotoxic profiles of Jaspamycin (also known as Jasplakinolide) and its synthetic or naturally occurring analogs is critical for advancing actin-targeting therapeutics. This guide provides a comprehensive comparison of their performance, supported by experimental data, detailed protocols, and mechanistic insights.
This compound, a cyclodepsipeptide originally isolated from the marine sponge Jaspis splendens, is a potent inducer of actin polymerization and stabilization.[1][2] This interference with the dynamic actin cytoskeleton ultimately triggers programmed cell death, or apoptosis, in a variety of cancer cell lines.[1][3] The unique mechanism of action has spurred the development and investigation of numerous analogs, each with distinct structural modifications that influence their cytotoxic efficacy.
Comparative Cytotoxicity: A Quantitative Overview
The cytotoxic potential of this compound and its analogs is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates greater potency. The following table summarizes the reported IC50 values for this compound and several of its key analogs across various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound (Jasplakinolide) | PC-3 | Prostate Carcinoma | 35 | [4][5] |
| LNCaP | Prostate Carcinoma | 41 | [2] | |
| TSU-Pr1 | Prostate Carcinoma | 170 | [2] | |
| HCT-116 | Colorectal Carcinoma | < 1 | [6] | |
| Jasplakinolide B | HCT-116 | Colorectal Carcinoma | Potent (<80 nM) | [6] |
| Jasplakinolide H | HeLa | Cervical Cancer | 160 | [7] |
| MCF-7 | Breast Cancer | 220 | [7] | |
| Acyclic Jasplakinolide Derivative (2) | L5178Y | Mouse Lymphoma | 3200 | [8] |
| Acyclic Jasplakinolide Derivative (4) | L5178Y | Mouse Lymphoma | < 100 | [8] |
| Acyclic Jasplakinolide Derivative (5) | L5178Y | Mouse Lymphoma | < 100 | [8] |
Experimental Protocols for Cytotoxicity Assessment
The determination of IC50 values relies on robust and reproducible in vitro assays. The two most common methods employed in the cited studies are the MTT assay and the Trypan Blue exclusion assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound or its analogs) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Trypan Blue Exclusion Assay
This assay distinguishes between viable and non-viable cells based on membrane integrity.
Principle: Viable cells with intact cell membranes exclude the Trypan Blue dye, while non-viable cells with compromised membranes take up the dye and appear blue.
Protocol:
-
Cell Preparation: Harvest cells and resuspend them in a suitable buffer or medium.
-
Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.
-
Incubation: Incubate the mixture at room temperature for 1-2 minutes.
-
Counting: Load the stained cell suspension onto a hemocytometer.
-
Microscopy: Using a light microscope, count the number of viable (unstained) and non-viable (blue-stained) cells in the central grid of the hemocytometer.
-
Calculation: Calculate the percentage of viable cells using the formula: Percentage Viability = (Number of viable cells / Total number of cells) x 100
Mechanistic Insights: The Signaling Pathway of this compound-Induced Apoptosis
The cytotoxic effects of this compound and its analogs are a direct consequence of their ability to stabilize filamentous actin (F-actin). This disruption of the highly dynamic actin cytoskeleton triggers a cascade of signaling events that culminate in apoptosis.
The stabilization of F-actin by this compound is perceived by the cell as a stress signal, leading to the activation of the intrinsic apoptotic pathway.[9] This pathway is characterized by the modulation of the Bcl-2 family of proteins, which regulate the integrity of the mitochondrial outer membrane.[10][11] The inhibition of anti-apoptotic proteins like Bcl-xL and the activation of pro-apoptotic members lead to mitochondrial outer membrane permeabilization (MOMP).[11] This critical event results in the release of cytochrome c from the mitochondria into the cytosol.[12]
Once in the cytosol, cytochrome c associates with Apaf-1 to form the apoptosome, a multi-protein complex that recruits and activates caspase-9, an initiator caspase.[12] Activated caspase-9 then cleaves and activates effector caspases, most notably caspase-3.[1][3][9] Caspase-3 is a key executioner of apoptosis, responsible for cleaving a multitude of cellular substrates, which leads to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell death.[1][3][13]
Experimental Workflow for Assessing this compound Cytotoxicity
References
- 1. Jasplakinolide Induces Apoptosis in Various Transformed Cell Lines by a Caspase-3-Like Protease-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jasplakinolide's inhibition of the growth of prostate carcinoma cells in vitro with disruption of the actin cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Jasplakinolide induces apoptosis in various transformed cell lines by a caspase-3-like protease-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. New Structures and Bioactivity Properties of Jasplakinolide (Jaspamide) Analogues from Marine Sponges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. New Acyclic Cytotoxic Jasplakinolide Derivative from the Marine Sponge Jaspis splendens [scite.ai]
- 9. journals.asm.org [journals.asm.org]
- 10. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. abeomics.com [abeomics.com]
- 13. Caspase activation cascades in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating MTA3 as a Direct Target of Jaspamycin: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – A recent study has posited Metastasis Associated 1 Family Member 3 (MTA3) as a direct target of the marine-derived compound Jaspamycin (also known as Jasplakinolide), suggesting a novel therapeutic avenue for hepatocellular carcinoma.[1][2] However, the definitive validation of this direct interaction is pending, necessitating a comparative analysis against its well-established molecular target, F-actin. This guide provides a comprehensive overview of the current evidence for both potential targets, detailing experimental methodologies required for definitive validation and presenting available data for objective comparison.
Executive Summary
This compound, a potent cyclic peptide, has long been characterized as a stabilizer of filamentous actin (F-actin), directly binding to it with high affinity and influencing cellular processes dependent on actin dynamics.[3][4][5][6][7] The recent identification of MTA3 as a putative target of this compound opens new research questions.[1][2] While preliminary computational and cellular data are promising, they do not yet constitute conclusive proof of a direct binding interaction. This guide serves to critically evaluate the existing evidence for both F-actin and MTA3 as direct targets of this compound, providing researchers, scientists, and drug development professionals with a clear framework for interpreting the available data and outlining the necessary steps for conclusive target validation.
Comparative Analysis of this compound Targets
The following table summarizes the current quantitative data for the interaction of this compound with its established target, F-actin, and its putative target, MTA3.
| Target | Method | Reported Affinity/Score | Evidence Level |
| F-actin | Competitive Radioligand Binding | K_d ≈ 15 nM[3][4][5][6] | Validated Direct Target |
| MTA3 | Molecular Docking | Binding Score: -5.817 kcal/mol | Putative Target (Computationally Predicted) |
Experimental Evidence and Methodologies
MTA3: A Putative Target
The proposal of MTA3 as a direct target of this compound is primarily based on computational molecular docking studies.[1] A 2024 study identified this compound from a library of marine natural products as a potential binder to the transcription factor binding site of MTA3.[1] This was supported by cellular assays in hepatocellular carcinoma cell lines, where this compound treatment led to reduced cell viability and migration.[1][2] Notably, the overexpression of MTA3 was shown to counteract these effects, suggesting a functional antagonism between this compound and MTA3.[1][2] However, the authors acknowledge that these findings require further experimental validation to confirm a direct binding interaction.[1]
F-actin: A Validated Direct Target
In contrast, the interaction between this compound and F-actin is well-documented and supported by extensive experimental evidence. This compound is known to be a potent inducer of actin polymerization and a stabilizer of pre-existing actin filaments.[3][8][9][10] It binds competitively with phalloidin to F-actin, with a dissociation constant (K_d) of approximately 15 nM.[4][5][6] This direct interaction disrupts the dynamic equilibrium of the actin cytoskeleton, leading to its cytotoxic effects.[4][5]
Experimental Protocols for Direct Target Validation
To definitively determine if MTA3 is a direct target of this compound, the following experimental protocols are recommended.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in a cellular context. It is based on the principle that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[11][12][13]
Protocol:
-
Culture cells (e.g., HepG2) to 80-90% confluency.
-
Treat cells with this compound (e.g., 1-10 µM) or vehicle control (DMSO) for a defined period (e.g., 1-2 hours).
-
Harvest and wash the cells, then resuspend in a suitable buffer.
-
Aliquot the cell suspension and heat at a range of temperatures (e.g., 40-70°C) for 3-5 minutes.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Analyze the soluble fraction by Western blot using an anti-MTA3 antibody.
-
A positive result is indicated by a higher amount of soluble MTA3 in the this compound-treated samples at elevated temperatures compared to the control.
Affinity Chromatography
This technique can identify proteins that bind to an immobilized ligand.
Protocol:
-
Synthesize a this compound-conjugated resin (e.g., by linking this compound to NHS-activated sepharose beads).
-
Prepare a cell lysate from cells known to express MTA3.
-
Incubate the cell lysate with the this compound-conjugated resin to allow for binding.
-
Wash the resin extensively to remove non-specifically bound proteins.
-
Elute the specifically bound proteins using a competitive ligand or by changing buffer conditions (e.g., pH, salt concentration).
-
Identify the eluted proteins by mass spectrometry.
-
Successful identification of MTA3 in the eluate would suggest a direct interaction.
Co-Immunoprecipitation (Co-IP)
Co-IP can be used to verify protein-protein or protein-small molecule interactions within a cell.
Protocol:
-
Treat cells expressing a tagged version of MTA3 (e.g., FLAG-MTA3) with this compound.
-
Lyse the cells and incubate the lysate with anti-FLAG antibody-conjugated beads.
-
Wash the beads to remove non-specific binders.
-
Elute the immunoprecipitated protein complexes.
-
Analyze the eluate by mass spectrometry or Western blot to detect the presence of this compound (if a detectable analog is used) or to observe changes in MTA3's protein interactions in the presence of this compound.
MTA3 Signaling Context
MTA3 is a component of the Nucleosome Remodeling and Deacetylase (NuRD) complex, which plays a crucial role in transcriptional repression.[14] In cancer, MTA3's role is context-dependent, acting as either an oncogene or a tumor suppressor.[14] For instance, in colorectal cancer, MTA3 overexpression is associated with malignant progression through the Wnt signaling pathway.[15] Understanding this signaling context is vital for interpreting the functional consequences of any potential this compound-MTA3 interaction.
Conclusion
The validation of MTA3 as a direct target of this compound requires rigorous experimental investigation beyond the initial computational and indirect cellular evidence. While the hypothesis is intriguing and warrants further exploration, F-actin remains the only validated high-affinity direct target of this compound based on current scientific literature. The experimental protocols outlined in this guide provide a clear path forward for researchers to definitively assess the this compound-MTA3 interaction. Until such validation is achieved, the well-established interaction with F-actin should be considered the primary mechanism of action for this compound.
References
- 1. Discovery of this compound from marine-derived natural product based on MTA3 to inhibit hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Jasplakinolide, a cytotoxic natural product, induces actin polymerization and competitively inhibits the binding of phalloidin to F-actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Jasplakinolide | CAS:102396-24-7 | Stabilizes F-actin; promotes actin polymerization | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. researchgate.net [researchgate.net]
- 7. cy7-maleimide.com [cy7-maleimide.com]
- 8. researchgate.net [researchgate.net]
- 9. Jasplakinolide: An Actin-Specific Reagent that Promotes Actin Polymerization | Springer Nature Experiments [experiments.springernature.com]
- 10. Jasplakinolide: an actin-specific reagent that promotes actin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 13. biorxiv.org [biorxiv.org]
- 14. MTA3 metastasis associated 1 family member 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 15. MTA3 regulates malignant progression of colorectal cancer through Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Jaspamycin's Impact on Downstream Signaling Pathways: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of jaspamycin's effects on key downstream signaling pathways, contrasting its performance with other widely used actin-modulating agents, latrunculin and cytochalasin D. The information is intended to assist researchers in selecting the appropriate tool for studying actin dynamics and its influence on cellular processes.
Introduction to Actin-Targeting Drugs
The actin cytoskeleton is a dynamic network crucial for numerous cellular functions, including cell migration, proliferation, and apoptosis. Small molecules that perturb actin dynamics are invaluable tools for dissecting these processes. This guide focuses on three such compounds with distinct mechanisms of action:
-
This compound (Jasplakinolide): A cyclic depsipeptide that stabilizes filamentous actin (F-actin) and promotes actin polymerization.[1] It is cell-permeable, making it suitable for in vivo studies.[1]
-
Latrunculin: A macrolide isolated from the Red Sea sponge that sequesters actin monomers (G-actin), preventing their incorporation into filaments and leading to F-actin depolymerization.[2]
-
Cytochalasin D: A fungal metabolite that binds to the barbed end of F-actin, preventing both the association and dissociation of actin monomers, thereby disrupting actin filament dynamics.[3]
Comparative Analysis of Downstream Signaling Effects
The perturbation of actin dynamics by these compounds triggers a cascade of downstream signaling events. This section compares their effects on key pathways.
Apoptosis Signaling
Actin dynamics are intricately linked to the apoptotic machinery. Both stabilization and destabilization of the actin cytoskeleton can induce programmed cell death.
Key Findings:
-
This compound has been shown to induce apoptosis in various transformed cell lines through a caspase-3-like protease-dependent pathway.[4]
-
Latrunculin A and Cytochalasin D also induce apoptosis, with studies showing a dose-dependent increase in apoptotic cell death in breast cancer cell lines.[5]
-
Actin depolymerization by latrunculin A and cytochalasin D can lead to a decrease in Rac1 activity, which has been implicated in ROS production and apoptosis.[1]
Comparative Data on Apoptosis Induction:
| Compound | Cell Line | Concentration for Apoptosis Induction | Key Apoptotic Proteins Affected | Reference |
| This compound | Jurkat T cells | 0.25 - 2 µg/mL | Caspase-3-like proteases | [4] |
| Latrunculin A | HBL-100 | Starts at 2 µM | Caspase-9, Caspase-3 | [5] |
| Cytochalasin D | HBL-100 | Starts at 4 µM | Caspase-9, Caspase-3 | [5] |
Signaling Pathway Diagram: this compound-Induced Apoptosis
Caption: this compound induces apoptosis via actin stabilization and subsequent activation of caspase-3-like proteases.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and stress responses. The integrity of the actin cytoskeleton can influence the spatial and temporal activation of MAPK signaling components.
Key Findings:
-
Disruption of the actin cytoskeleton by cytochalasin D has been shown to inhibit growth factor-induced MAPK (ERK1/2) phosphorylation.[6]
-
Mechanical signals that lead to actin remodeling can activate the p38 MAPK pathway.[7][8][9] this compound, by altering the mechanical properties of the cell through actin stabilization, could potentially modulate this pathway.
-
The precise comparative effects of this compound, latrunculin, and cytochalasin D on the phosphorylation status of specific MAPK components (ERK, JNK, p38) require further direct comparative studies.
Signaling Pathway Diagram: Actin Dynamics and MAPK Signaling
Caption: Actin-modulating drugs can differentially affect MAPK signaling pathways, influencing cellular outcomes.
Rho GTPase Signaling
Rho GTPases are a family of small signaling G proteins that are master regulators of the actin cytoskeleton. Their activity is tightly controlled by Guanine nucleotide Exchange Factors (GEFs) and GTPase-Activating Proteins (GAPs).
Key Findings:
-
Actin dynamics and Rho GTPase signaling are mutually regulatory.
-
Cytochalasin D treatment has been observed to increase the levels of active, GTP-bound RhoA.[10] However, this increase in RhoA-GTP did not lead to an increase in the activity of its downstream effector, ROCK, suggesting a decoupling of the pathway.[10]
-
Actin depolymerization by cytochalasin D and latrunculin A leads to a decrease in Rac1 activity in breast cancer cells.[1]
-
The effect of this compound on the activity of specific Rho GTPases and their regulators (GEFs and GAPs) is an area that requires more direct investigation. It is plausible that by stabilizing F-actin, this compound alters the localization and activity of Rho GTPase regulators that associate with the cytoskeleton.
Comparative Data on Rho GTPase Signaling:
| Compound | Rho GTPase Affected | Effect on Activity | Reference |
| This compound | (Requires further investigation) | (Requires further investigation) | |
| Latrunculin A | Rac1 | Decrease | [1] |
| Cytochalasin D | RhoA | Increase | [10] |
| Rac1 | Decrease | [1] |
Signaling Pathway Diagram: Interplay between Actin Dynamics and Rho GTPase Signaling
Caption: A schematic showing the interplay between actin dynamics, regulated by various drugs, and the Rho GTPase signaling cycle.
Experimental Protocols
This section provides generalized protocols for key experiments used to assess the impact of actin-targeting drugs on downstream signaling.
Western Blotting for Signaling Protein Phosphorylation
This protocol is used to detect changes in the phosphorylation state of proteins in signaling cascades like the MAPK pathway.
Workflow Diagram: Western Blotting
Caption: A typical workflow for analyzing protein phosphorylation by Western blotting.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with desired concentrations of this compound, latrunculin, or cytochalasin D for various time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein overnight at 4°C. Subsequently, wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) and to the total protein levels of the target protein.
Rho GTPase Activation Assay (Pull-down)
This assay is used to measure the amount of active, GTP-bound Rho GTPases in cell lysates.
Protocol:
-
Cell Treatment and Lysis: Treat and lyse cells as described for Western blotting, using a specific lysis buffer for Rho GTPase assays.
-
Affinity Precipitation: Incubate cell lysates with a GST-fusion protein containing the Rho-binding domain (RBD) of a downstream effector (e.g., Rhotekin for RhoA, PAK for Rac/Cdc42) coupled to glutathione-agarose beads. The RBD will specifically bind to the GTP-bound form of the Rho GTPase.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the bound proteins from the beads by boiling in Laemmli buffer. Analyze the eluates by Western blotting using an antibody specific for the Rho GTPase of interest (e.g., anti-RhoA, anti-Rac1).
-
Analysis: Compare the amount of active Rho GTPase in treated samples to untreated controls. A total Rho GTPase western blot on the input lysates should be performed as a loading control.
Immunofluorescence Staining of the Actin Cytoskeleton
This method allows for the visualization of changes in the actin cytoskeleton in response to drug treatment.
Protocol:
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with the actin-modulating drugs.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Blocking: Block with 1% BSA in PBS for 30 minutes.
-
F-actin Staining: Incubate the cells with a fluorescently labeled phalloidin conjugate (e.g., Alexa Fluor 488 phalloidin) for 20-30 minutes at room temperature in the dark.
-
Mounting and Imaging: Wash the coverslips, mount them on microscope slides with an anti-fade mounting medium, and visualize the actin cytoskeleton using a fluorescence microscope.
Conclusion
This compound, latrunculin, and cytochalasin D are powerful tools for investigating the role of the actin cytoskeleton in cellular signaling. Their distinct mechanisms of action lead to differential effects on downstream pathways. This compound, as an F-actin stabilizer, provides a unique means to study the consequences of a hyper-polymerized and stabilized actin network. In contrast, latrunculin and cytochalasin D offer insights into the effects of actin depolymerization and filament disruption, respectively.
The choice of agent should be carefully considered based on the specific scientific question. While this guide provides a comparative overview, it is important to note that the cellular responses to these drugs can be highly context-dependent, varying with cell type, drug concentration, and treatment duration. Further direct comparative studies are needed to fully elucidate the nuanced differences in their signaling signatures.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Actin-Associated Proteins and Small Molecules Targeting the Actin Cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. researchgate.net [researchgate.net]
- 6. MAPK uncouples cell cycle progression from cell spreading and cytoskeletal organization in cycling cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanical signals activate p38 MAPK pathway-dependent reinforcement of actin via mechanosensitive HspB1 [ouci.dntb.gov.ua]
- 8. Mechanical signals activate p38 MAPK pathway-dependent reinforcement of actin via mechanosensitive HspB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanical signals activate p38 MAPK pathway-dependent reinforcement of actin via mechanosensitive HspB1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ACTIVATION OF ROCK BY RHOA IS REGULATED BY CELL ADHESION, SHAPE, AND CYTOSKELETAL TENSION - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Jaspamycin: A Procedural Guide for Laboratory Professionals
Effective management of Jaspamycin waste is crucial for ensuring laboratory safety and environmental protection. As a compound with potential cytotoxic properties, this compound and all associated materials must be handled with care and disposed of according to established protocols for cytotoxic agents. [1][2][3] This guide provides essential, step-by-step instructions for the proper disposal of this compound, designed for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to wear appropriate Personal Protective Equipment (PPE). This minimizes the risk of exposure to the potent pharmacological effects of this compound.
Required Personal Protective Equipment (PPE):
-
Gloves: Wear double chemotherapy-grade nitrile gloves.[4]
-
Gown: A long-sleeved, impermeable gown is necessary.
-
Eye Protection: Chemical safety goggles or a face shield must be worn.[5]
-
Respiratory Protection: Use a respirator if there is a risk of aerosolization.[6]
Work should be conducted in a designated area, preferably within a chemical fume hood or a biological safety cabinet, to contain any potential spills or aerosols.[3][6]
This compound Waste Segregation and Disposal Procedures
Proper segregation of waste is the foundation of safe disposal. This compound waste is categorized as cytotoxic waste and must be kept separate from regular laboratory trash and other chemical waste streams.[1][2]
Step 1: Identify and Segregate this compound Waste
At the point of generation, immediately separate all materials that have come into contact with this compound. This includes:
-
Grossly Contaminated Items: Unused or expired this compound, solutions, and heavily contaminated labware.
-
Trace Contaminated Items: Empty vials, pipette tips, culture plates, and contaminated PPE (gloves, gowns, etc.).[7]
-
Sharps: Needles, syringes, and scalpels used in procedures involving this compound.
Step 2: Use Designated Cytotoxic Waste Containers
All this compound waste must be placed in clearly labeled, leak-proof containers designated for cytotoxic or chemotherapy waste.[1][2] These containers are typically color-coded, often purple or yellow with a purple lid, to distinguish them from other waste streams.[1]
Step 3: Package Waste for Disposal
-
Non-Sharp Solid Waste: Place items such as contaminated gloves, gowns, and labware into a designated cytotoxic waste bag (often a thick, purple or yellow bag).[1][5] To minimize aerosol generation, do not crush or manipulate these items.
-
Liquid Waste: Collect liquid this compound waste in a sealed, shatter-resistant container clearly labeled as "Cytotoxic Waste" and "this compound." Do not pour liquid this compound waste down the drain.[8]
-
Sharps Waste: Immediately place all contaminated sharps into a rigid, puncture-resistant sharps container specifically designated for cytotoxic sharps.[1] These are also typically color-coded.
Step 4: Final Disposal
Cytotoxic waste must be disposed of through a licensed hazardous waste contractor. The primary method for the final disposal of cytotoxic waste is high-temperature incineration.[1] This process ensures the complete destruction of the active chemical compound.
Summary of this compound Waste Management
The following table summarizes the types of this compound waste and the appropriate disposal containers and methods.
| Waste Type | Examples | Container Type | Disposal Method |
| Solid Waste (Non-Sharps) | Contaminated gloves, gowns, bench paper, empty vials, plasticware | Labeled, leak-proof cytotoxic waste bag (typically purple or yellow)[1][5] | High-temperature incineration via a licensed hazardous waste contractor. |
| Liquid Waste | Unused this compound solutions, contaminated buffers | Labeled, sealed, shatter-resistant container | High-temperature incineration via a licensed hazardous waste contractor. |
| Sharps Waste | Contaminated needles, syringes, scalpels, glass slides | Rigid, puncture-resistant cytotoxic sharps container (typically purple-lidded)[1] | High-temperature incineration via a licensed hazardous waste contractor. |
Experimental Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound waste in a laboratory setting.
Caption: Workflow for the segregation and disposal of this compound waste.
References
Navigating the Handling of Jaspamycin: A Comprehensive Safety and Operational Guide
For Immediate Implementation: This document provides crucial safety protocols and logistical plans for the handling, storage, and disposal of Jaspamycin. Developed for researchers, scientists, and drug development professionals, this guide offers step-by-step procedures to ensure a safe laboratory environment. This compound is under investigation as a potential anticancer agent and, as such, should be handled with the same precautions as other cytotoxic compounds.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive personal protective equipment strategy is mandatory to minimize exposure risk. The following table outlines the required PPE for various tasks involving this compound.
| Task | Required Personal Protective Equipment |
| Handling/Weighing Powder | Double Gloves (chemotherapy-grade), Disposable Gown (solid front, back closure), N95/P100 Respirator, Eye Protection (safety glasses with side shields or goggles), Hair Cover, Shoe Covers |
| Preparing Solutions | Double Gloves (chemotherapy-grade), Disposable Gown (solid front, back closure), Eye Protection (safety glasses with side shields or goggles), Face Shield (if splash hazard exists), Work in a certified chemical fume hood or biological safety cabinet (Class II, Type B2) |
| Administering to Cell Cultures | Double Gloves (chemotherapy-grade), Disposable Gown, Eye Protection (safety glasses with side shields or goggles), Work in a certified biological safety cabinet |
| Cleaning & Decontamination | Double Gloves (chemotherapy-grade), Disposable Gown, Eye Protection (goggles or face shield), N95/P100 Respirator (for spills), Shoe Covers |
| Waste Disposal | Double Gloves (chemotherapy-grade), Disposable Gown, Eye Protection (safety glasses with side shields or goggles) |
This compound: Key Quantitative Data
The following table summarizes essential quantitative information for this compound.
| Parameter | Value | Source |
| Molecular Weight | 292.25 g/mol | [1][2] |
| Solubility | Soluble in DMSO | [1] |
| Storage (Powder) | -20°C for up to 3 years | [1] |
| Storage (Solution) | -20°C for up to 6 months | [1] |
Experimental Protocols: Solution Preparation
Objective: To prepare a stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, conical-bottom polypropylene tubes
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (see table above)
Procedure:
-
Preparation: Don all required PPE and perform all subsequent steps within a certified chemical fume hood or biological safety cabinet.
-
Weighing: Carefully weigh the desired amount of this compound powder into a sterile polypropylene tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube.
-
Dissolution: Tightly cap the tube and vortex until the powder is completely dissolved.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C.
Operational Plan: Spill Management Workflow
A prompt and effective response to a this compound spill is critical to contain contamination and ensure personnel safety. The following diagram outlines the step-by-step procedure for managing a spill.
Caption: Workflow for managing a this compound spill.
Disposal Plan
All materials contaminated with this compound, including unused product, empty containers, gloves, gowns, and cleaning materials, must be disposed of as cytotoxic waste.
-
Sharps: Needles, syringes, and other sharps must be placed in a designated cytotoxic sharps container.
-
Solid Waste: All non-sharp contaminated items should be placed in thick, leak-proof, puncture-resistant plastic bags clearly labeled as "Cytotoxic Waste." These bags should then be placed in a secondary container for disposal.
-
Liquid Waste: Liquid waste containing this compound should be collected in a clearly labeled, leak-proof container and disposed of through the institution's hazardous chemical waste program.
By adhering to these stringent safety and operational protocols, research professionals can mitigate the risks associated with handling this compound and maintain a secure laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
